Alogliptin Impurity 07
Description
Properties
IUPAC Name |
2-[[6-chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-18-9-19(26)25(13-17-8-4-2-6-15(17)11-23)20(27)24(18)12-16-7-3-1-5-14(16)10-22/h1-9H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEYVZYCZVUXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC(=O)N(C2=O)CC3=CC=CC=C3C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Alogliptin Impurity 07
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alogliptin Impurity 07, a known related substance of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details its chemical structure, potential synthetic pathways, and analytical characterization methods, offering valuable information for researchers and professionals engaged in the development and quality control of Alogliptin.
Chemical Structure and Identification
This compound is chemically identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone.[1][2][3] Key identification details are summarized in the table below.
| Parameter | Value |
| IUPAC Name | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone |
| Synonym | Alogliptin Related Compound 7 |
| CAS Number | 2748259-53-0 |
| Molecular Formula | C15H20N6O4[2][4][5] |
| Molecular Weight | 348.36 g/mol [2][4][5] |
Potential Synthesis and Formation
A possible synthetic pathway, adapted from the general synthesis of Alogliptin, is illustrated below. The process likely involves the coupling of a reactive uracil derivative with (R)-3-aminopiperidine.
Caption: Plausible synthetic pathway for this compound.
Analytical Characterization
The identification and quantification of this compound are critical for ensuring the purity and safety of Alogliptin drug substances and products. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Alogliptin from its impurities, including Impurity 07. While a specific method for the exclusive determination of Impurity 07 is not detailed in the available literature, general methods for Alogliptin and its related substances can be adapted.
General Experimental Protocol for HPLC Analysis of Alogliptin and its Impurities:
-
Column: A reversed-phase column, such as a Kromasil C18 (250 × 4.6 mm, 5 μm), is often employed.[6]
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% perchloric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier like acetonitrile.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 278 nm is commonly used.
-
Injection Volume: A standard injection volume is 20 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying this compound.
Spectroscopic Data
Although specific spectroscopic data for this compound is not widely published, its structural characterization would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the aminopiperidine moiety, the methyl groups on the uracil ring, and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the bipyrimidine core, the piperidine ring, and the methyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the impurity (348.36 g/mol ). Fragmentation patterns would provide further structural information. |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[6][7][8]
Experimental Protocol for Forced Degradation of Alogliptin:
-
Acid Hydrolysis: A solution of Alogliptin benzoate in 1 N HCl is heated at 60°C for 2 hours.[7]
-
Alkaline Hydrolysis: A solution of Alogliptin benzoate in 1 N NaOH is heated at 60°C for 2 hours.[7]
-
Oxidative Degradation: Alogliptin benzoate is treated with 3% hydrogen peroxide at 70°C for 1 hour.
-
Thermal Degradation: Solid Alogliptin benzoate is heated in an oven at 80°C for 6 hours.[7]
-
Photolytic Degradation: Solid Alogliptin benzoate is exposed to direct sunlight for 24 hours.[7]
Following exposure to these stress conditions, the samples are analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products, which may include this compound.
Logical Relationship Diagram
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Alogliptin, and its related substance, Impurity 07.
Caption: Relationship between Alogliptin and Impurity 07.
Conclusion
This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical industry. The information presented on its chemical structure, potential formation, and analytical characterization is essential for the development of robust control strategies to ensure the quality and safety of Alogliptin-containing products. Further research to obtain and publish detailed spectroscopic and synthetic data for this impurity would be highly beneficial to the scientific community.
References
- 1. Alogliptin Impurity 7 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. Alogliptin Related Compound 7 - SRIRAMCHEM [sriramchem.com]
- 4. omsynth.com [omsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide on (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone and its Relation to the Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, Alogliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and biological properties of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone. It is important to note that this compound is primarily recognized and cataloged as a process-related impurity in the synthesis of the well-established dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. As such, publicly available data on the specific biological activities and detailed experimental protocols for this molecule are limited. This guide will, therefore, present the available information on this compound within the broader and more extensively researched context of Alogliptin. A thorough understanding of Alogliptin's properties and synthesis is crucial for researchers and professionals working with or encountering this related substance.
Section 1: Physicochemical and Biological Properties
(R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Alogliptin Impurity 7)
This compound, also known as Alogliptin Related Compound 7, is an impurity that can arise during the synthesis of Alogliptin. Its core structure is a bipyrimidine tetraone, featuring an (R)-3-aminopiperidinyl substituent. Due to its status as an impurity, extensive characterization of its biological activity is not widely published. However, its structural similarity to Alogliptin suggests a potential for interaction with the DPP-4 enzyme, although this has not been quantified in publicly accessible studies.
Table 1: Physicochemical Properties of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone
| Property | Value | Reference |
| CAS Number | 2748259-53-0 | [1] |
| Molecular Formula | C15H20N6O4 | [1] |
| Molecular Weight | 348.36 g/mol | [1] |
| Synonyms | Alogliptin Related Compound 7, Alogliptin Impurity 7 | [2][3] |
Alogliptin
Alogliptin is a potent and highly selective inhibitor of the DPP-4 enzyme, approved for the treatment of type 2 diabetes mellitus.[4] It functions by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[5]
Table 2: Physicochemical and Pharmacokinetic Properties of Alogliptin
| Property | Value | Reference |
| CAS Number | 850649-61-5 | [6] |
| Molecular Formula | C18H21N5O2 | [7] |
| Molecular Weight | 339.399 g/mol | [6] |
| Melting Point | 127 - 129°C | [5] |
| pKa | 9.47 (estimated) | [2][8] |
| Solubility | Soluble in DMSO and dimethyl formamide (~0.1 mg/ml); slightly soluble in ethanol. The benzoate salt has a solubility of ~10 mg/ml in PBS (pH 7.2). | [9] |
| Bioavailability | ~100% | [6] |
| Protein Binding | ~20% | [6] |
| Half-life | 12.4 - 21.4 hours | [4][10] |
| Metabolism | Limited, primarily by CYP2D6 and CYP3A4 to active (M-I) and inactive (M-II) metabolites. | [2] |
| Excretion | Primarily renal (60-71% as unchanged drug) | [10] |
Table 3: In Vitro and In Vivo Activity of Alogliptin
| Parameter | Value | Species/System | Reference |
| DPP-4 IC50 | ~6.9 nM | Human, in vitro | [11] |
| DPP-4 IC50 | 2.63 nM | in vitro | [12] |
| Selectivity | >10,000-fold over DPP-2, DPP-8, DPP-9, FAP, and other proteases | in vitro | [4][11] |
| Plasma DPP-4 Inhibition (25 mg dose) | >93% (peak), >80% at 24 hours | Human | [13] |
| EC50 for DPP-4 inhibition | 3.4 - 5.6 ng/mL (10.0 - 16.5 nM) | Rats, Dogs, Monkeys | [11] |
Section 2: Mechanism of Action and Signaling Pathway
Alogliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is a serine protease that is widely distributed throughout the body and is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-4, Alogliptin increases the circulating levels of active GLP-1 and GIP.[5] This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, which in turn reduces hepatic glucose production.[14]
The net effect is improved glycemic control without a high risk of hypoglycemia, as the mechanism is dependent on plasma glucose levels.
Mechanism of Action of Alogliptin
Section 3: Experimental Protocols
Due to the proprietary nature of pharmaceutical manufacturing and the limited public information on Alogliptin Impurity 7, specific, detailed experimental protocols for its synthesis are not available. However, a general understanding of its formation can be inferred from the known synthetic routes of Alogliptin.
General Synthesis of Alogliptin
A common synthetic route to Alogliptin starts with the N-alkylation of a substituted uracil derivative, followed by a nucleophilic substitution with (R)-3-aminopiperidine.[15]
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials: 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure: To a stirred solution of 6-chloro-3-methyluracil in DMF, potassium carbonate is added. 2-(bromomethyl)benzonitrile is then added to the mixture. The reaction is heated (e.g., 60-80 °C) for several hours and monitored by HPLC or TLC. Upon completion, the mixture is worked up, typically by pouring into water and filtering the precipitate, to yield the intermediate.[15]
Step 2: Synthesis of Alogliptin
-
Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.
-
Procedure: The intermediate from Step 1 and (R)-3-aminopiperidine dihydrochloride are suspended in a mixture of isopropanol and water. Potassium carbonate is added, and the mixture is heated to reflux for several hours. After completion, the inorganic salts are filtered off, and the filtrate is concentrated. The crude Alogliptin can be purified by recrystallization.[15]
Potential Formation of Alogliptin Impurity 7
The formation of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Alogliptin Impurity 7) likely occurs as a side reaction during the synthesis of Alogliptin or its intermediates. One plausible pathway could involve the dimerization of a reactive intermediate or a reaction between an intermediate and the final product under certain conditions. The exact mechanism and the conditions that favor its formation are not detailed in the public literature.
General Synthetic Workflow for Alogliptin and Potential Impurity Formation
Analytical Methods for Impurity Detection
The detection and quantification of impurities such as Alogliptin Impurity 7 are critical for the quality control of Alogliptin. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for this purpose.
Illustrative RP-HPLC Method for Alogliptin and its Impurities:
-
Column: A C18 or a cyano column is often used.[15] For instance, an Angilent Zobax SB-CN column (250×4.6 mm; 5 μm) has been reported.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% perchloric acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of the main component from its impurities.[15][16]
-
Detection: UV detection is commonly used, with wavelengths around 278 nm being suitable for Alogliptin and its related substances.[16]
-
Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17]
Conclusion
(R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone is primarily known as a process-related impurity in the synthesis of the DPP-4 inhibitor Alogliptin. While its own biological properties are not extensively documented, its structural relationship to Alogliptin makes it a compound of interest for researchers and professionals in drug development and quality control. A thorough understanding of Alogliptin's synthesis, mechanism of action, and analytical methodologies is essential for managing and controlling the presence of such impurities. Further research would be necessary to fully characterize the pharmacological profile of this specific bipyrimidine tetraone derivative.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) CAS#: 850649-61-5 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics and pharmacodynamics of alogliptin in children, adolescents, and adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of single increasing doses of the dipeptidyl peptidase-4 inhibitor alogliptin in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. alogliptin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Alogliptin Impurity 07: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alogliptin Impurity 07, a known process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details its chemical identity, potential synthetic pathways, and analytical methodologies for its identification and quantification, serving as a critical resource for researchers and professionals in drug development and quality control.
Chemical Identity and Properties
This compound is chemically identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone. Its molecular formula is C15H20N6O4, corresponding to a molecular weight of 348.36 g/mol .
| Parameter | Value |
| Systematic Name | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone |
| Molecular Formula | C15H20N6O4 |
| Molecular Weight | 348.36 g/mol |
| CAS Number | 2748259-53-0[][2] |
Potential Formation and Synthesis
This compound can arise as a process-related impurity during the synthesis of Alogliptin. The synthesis of Alogliptin involves the coupling of a pyrimidine-dione intermediate with (R)-3-aminopiperidine.[3][4][5] Variations in reaction conditions, starting materials, or the presence of other reactive species can potentially lead to the formation of this and other impurities.
A plausible synthetic route leading to the formation of Alogliptin and its impurities is outlined in the workflow below. The process generally involves the alkylation of a uracil derivative followed by nucleophilic substitution with (R)-3-aminopiperidine.[6]
Caption: Illustrative synthetic pathway for Alogliptin highlighting potential impurity formation.
While specific, detailed, and publicly available synthesis protocols for this compound are limited, its preparation would likely involve the reaction of a suitable activated pyrimidine precursor with (R)-3-aminopiperidine under conditions that favor the formation of the bipyrimidine structure. A Chinese patent discloses a general method for preparing Alogliptin impurities which involves multi-step reactions starting from readily available materials.[2]
Analytical Characterization and Control
The identification and quantification of this compound are crucial for ensuring the quality and safety of the Alogliptin drug substance. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the separation and quantification of Alogliptin and its impurities. Several stability-indicating HPLC methods have been developed for this purpose.[7][8]
Table of Typical HPLC Parameters for Alogliptin Impurity Analysis:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% perchloric acid or phosphate buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Gradient elution is commonly used for optimal separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 225 nm or 278 nm |
| Injection Volume | 10-20 µL |
Note: The specific parameters should be optimized and validated for the intended use.
The workflow for the analytical method development and validation for Alogliptin and its impurities generally follows the ICH guidelines.
Caption: General workflow for HPLC method development and validation.
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H and ¹³C NMR: Would provide detailed information on the proton and carbon environments, confirming the connectivity of the piperidine and bipyrimidine ring systems, as well as the presence and positions of the methyl and amino groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and provide the exact mass of the molecule, consistent with the molecular formula C15H20N6O4. Fragmentation patterns could further aid in structural confirmation.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the uracil-like carbonyls, and C-N stretching vibrations.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Alogliptin and to ensure that the analytical methods are stability-indicating. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[11]
Typical Forced Degradation Conditions for Alogliptin:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 1N HCl at 60-80°C |
| Alkaline Hydrolysis | 1N NaOH at 60-80°C |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature |
| Thermal Degradation | Dry heat at 80-110°C |
| Photolytic Degradation | Exposure to UV light or sunlight |
The following diagram illustrates a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Signaling Pathway Context
Alogliptin's therapeutic effect is achieved through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[][12]
Caption: Simplified signaling pathway showing the mechanism of action of Alogliptin.
Currently, there is no publicly available information to suggest that this compound has any significant biological activity or interacts with specific signaling pathways. As a process-related impurity, its presence is primarily a concern for the quality, safety, and efficacy of the final drug product.
Conclusion
This compound is a critical quality attribute to be monitored during the manufacturing of Alogliptin. This technical guide summarizes the available information on its identity, potential formation, and analytical control strategies. The development and validation of robust, stability-indicating analytical methods are paramount for ensuring that this impurity is controlled within acceptable limits, thereby guaranteeing the safety and efficacy of Alogliptin for patients with type 2 diabetes. Further research into the specific synthesis and detailed characterization of this impurity will continue to be of high value to the pharmaceutical industry.
References
- 2. CN111253324A - A kind of preparation method of alogliptin impurity - Google Patents [patents.google.com]
- 3. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. EP2410855B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. Alogliptin patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 10. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2014188334A2 - Process for preparation of alogliptin - Google Patents [patents.google.com]
- 12. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Genesis of Alogliptin Impurity 07: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the origin, formation pathways, and analytical methodologies related to Alogliptin Impurity 07. Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent in the management of type 2 diabetes mellitus. The control of impurities in active pharmaceutical ingredients (APIs) like Alogliptin is paramount to ensure its safety and efficacy. This document delves into the scientific literature to offer a detailed understanding of a key bipyrimidine impurity, designated as this compound.
Executive Summary
This compound has been identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone . Its formation is primarily associated with the degradation of the Alogliptin molecule under specific stress conditions, particularly acidic and alkaline hydrolysis. While the precise, documented mechanism is not extensively published, a plausible pathway involves the dimerization of the uracil moiety of Alogliptin. This guide synthesizes available data on its formation, presents detailed experimental protocols for stress testing and analysis, and provides visualizations to elucidate the relevant chemical pathways.
Identification and Structure of this compound
Initial investigations into "this compound" revealed conflicting structural information from various commercial suppliers. However, a consensus from reputable sources and detailed analytical studies points to the following structure:
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight |
| This compound | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone | C15H20N6O4 | 348.36 g/mol |
This bipyrimidine structure suggests a formation mechanism involving the core uracil ring of the Alogliptin molecule.
Proposed Origin and Formation Pathway
The primary origin of this compound is believed to be through the degradation of the Alogliptin drug substance. Forced degradation studies have consistently demonstrated that Alogliptin is susceptible to degradation under hydrolytic conditions (both acidic and alkaline).[1][2]
A plausible, though not definitively proven, mechanism for the formation of this bipyrimidine impurity involves the following conceptual steps:
-
Initial Degradation of Alogliptin: Under stress conditions, the Alogliptin molecule may undergo initial degradation, potentially leading to the formation of reactive intermediates.
-
Dimerization of the Uracil Moiety: The uracil core of one Alogliptin molecule or a related intermediate could react with another, leading to the formation of the bipyrimidine structure. This type of reaction is conceivable under conditions that favor nucleophilic attack on the pyrimidine ring.
While this proposed pathway is based on the structure of the impurity and the known degradation patterns of Alogliptin, further mechanistic studies are required for definitive confirmation.
Visualization of Alogliptin Synthesis and Proposed Impurity Formation
The following diagrams illustrate the general synthesis of Alogliptin and a conceptual pathway for the formation of Impurity 07.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation | Reference(s) |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Significant degradation | [1][2] |
| Alkaline Hydrolysis | 1 N NaOH at 60°C for 2 hours | Significant degradation | [1][2] |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 1 hour | No significant degradation | [1] |
| Photolytic Degradation | Exposure to direct sunlight for 24 hours | No significant degradation | [1][2] |
| Thermal Degradation | Dry heat at 80°C for 6 hours | No significant degradation | [1][2] |
Experimental Protocols
Forced Degradation Studies
The following is a general protocol for conducting forced degradation studies on Alogliptin, based on methodologies described in the literature.[1][2]
Objective: To evaluate the stability of Alogliptin under various stress conditions and to generate potential degradation products for identification.
Materials:
-
Alogliptin benzoate
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 N)
-
Sodium hydroxide (1 N)
-
Hydrogen peroxide (3%)
-
Volumetric flasks
-
Water bath
-
Oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
-
Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with methanol.
-
-
Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with methanol.
-
-
Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution in a water bath at 70°C for 1 hour.
-
Cool to room temperature and dilute to the mark with methanol.
-
-
Photolytic Degradation:
-
Expose approximately 15 mg of pure Alogliptin benzoate to direct sunlight for 24 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.
-
-
Thermal Degradation (Dry Heat):
-
Place approximately 15 mg of pure Alogliptin benzoate in a suitable container and keep it in an oven at 80°C for 6 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.
-
-
Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.
-
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of Alogliptin and its degradation products.[3][4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Perchloric acid (pH adjusted to 3.0 with triethylamine) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized to achieve separation of Alogliptin and its impurities |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 278 nm |
| Injection Volume | 20 µL |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of quantifying Alogliptin and its impurities.
Conclusion
This compound, identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone, is a significant process-related impurity and degradation product of Alogliptin. Its formation is strongly linked to hydrolytic stress conditions. While a definitive mechanistic pathway is yet to be fully elucidated, the dimerization of the uracil moiety is a chemically plausible route. The control of this impurity during the manufacturing process and throughout the shelf-life of the drug product is essential. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to monitor and control this compound, thereby ensuring the quality and safety of this important antidiabetic medication. Further research into the precise mechanism of formation will be beneficial for the development of mitigation strategies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ijarmps.org [ijarmps.org]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Alogliptin Degradation Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the degradation pathways of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. A thorough understanding of a drug's stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document outlines the degradation of alogliptin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed experimental protocols for forced degradation studies are provided, along with a summary of the analytical techniques employed for the identification and quantification of degradation products. The identified degradation products are tabulated with their structural information, and the degradation pathways are visualized through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation development, stability testing, and quality control of alogliptin.
Introduction
Alogliptin is an orally administered, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), alogliptin enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes.[2] The chemical stability of alogliptin is a critical attribute that can influence its safety and efficacy. Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing, storage, and administration, and to develop stability-indicating analytical methods.[3]
This guide synthesizes the available scientific literature to provide an in-depth analysis of alogliptin's degradation pathways.
Alogliptin Degradation Under Stress Conditions
Forced degradation studies have demonstrated that alogliptin is most susceptible to degradation under hydrolytic (acidic and alkaline) conditions.[4][5][6] It exhibits moderate degradation under thermal and oxidative stress and is relatively stable under photolytic conditions.[7][8]
Acidic and Alkaline Hydrolysis
Alogliptin demonstrates significant degradation in both acidic and alkaline environments.[4][9] Under acidic stress, one of the major degradation products is ALO-D1, which has been identified as 2-[[3,4,5,6-tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile.[10] In alkaline conditions, a major degradant is ALO-D2.[10] Another significant degradation product observed under both acidic and alkaline stress is 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide, formed by the hydrolysis of the nitrile group to a carboxamide. Two major degradation products under both acid and alkali stress have been referred to as Imp-F and Imp-G.[6]
Oxidative Degradation
Under oxidative stress, a major degradation product, ALO-D5, is formed.[10] This is suggested to be a result of oxidation at the C5 position of the pyrimidinyl ring.[10]
Thermal Degradation
Thermal stress leads to the formation of a major degradation product, ALO-D4, which has a similar polarity to the parent alogliptin molecule.[10] Its proposed structure is 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile.[10]
Photolytic Degradation
Alogliptin is found to be relatively stable under photolytic stress, with minimal degradation observed.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on alogliptin.
Table 1: Percentage of Alogliptin Degradation under Various Stress Conditions
| Stress Condition | Reagent/Condition Details | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 1 N HCl | 60°C | 2 hours | 19.05 | [4] |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 2 hours | 26.21 | [4] |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | 3.53 | [4] |
| Photolytic Degradation | Sunlight | Ambient | 24 hours | 2.34 | [4] |
| Thermal Degradation | Dry Heat | 80°C | 6 hours | 3.29 | [4] |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 2 hours | 48.38 (Alogliptin Benzoate) | |
| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 2 hours | 32.42 (Alogliptin Benzoate) | |
| Oxidative Degradation | 30% H₂O₂ | Room Temp | 24 hours | 0.24 (Alogliptin Benzoate) | |
| Thermal Degradation | Dry Heat | 105°C | 24 hours | 0.12 (Alogliptin Benzoate) | |
| Photolytic Degradation | UV Light (254 nm) | Ambient | 24 hours | 0.32 (Alogliptin Benzoate) |
Table 2: Identified Degradation Products of Alogliptin
| Degradation Product Name | Proposed Chemical Name | Stress Condition of Formation | Reference |
| ALO-D1 | 2-[[3,4,5,6-tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile | Acidic Hydrolysis | [10] |
| ALO-D2 | 2-aminomethylbenzonitrile | Alkaline Hydrolysis | [10][11] |
| Imp-F / Imp-G | Not explicitly defined, major products in acid/alkali | Acidic and Alkaline Hydrolysis | [6] |
| RS 2 | 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide | Alkaline Hydrolysis | [11] |
| ALO-D4 / RS 3 | 2-[[6-(3-piperidinylamino)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile | Thermal Degradation | [10][11] |
| ALO-D5 | 2-[[6-(3-amino-1-piperidinyl)-5-hydroxy-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]benzonitrile (Proposed) | Oxidative Degradation | [10] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on alogliptin, based on protocols cited in the literature.
Preparation of Stock Solution
Accurately weigh and dissolve alogliptin benzoate in a suitable solvent (e.g., methanol) to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[4][5]
Acidic Hydrolysis
-
Transfer a known volume of the alogliptin stock solution into a volumetric flask.
-
Add an equal volume of an acidic solution (e.g., 1 N HCl).
-
Keep the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[4][5]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate basic solution (e.g., 1 N NaOH).
-
Dilute the solution to the final volume with the solvent.
Alkaline Hydrolysis
-
Transfer a known volume of the alogliptin stock solution into a volumetric flask.
-
Add an equal volume of an alkaline solution (e.g., 1 N NaOH).
-
Keep the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).[4][5]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate acidic solution (e.g., 1 N HCl).
-
Dilute the solution to the final volume with the solvent.
Oxidative Degradation
-
Transfer a known volume of the alogliptin stock solution into a volumetric flask.
-
Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the flask in a water bath at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1 hour).[4][5]
-
After the incubation period, cool the solution to room temperature.
-
Dilute the solution to the final volume with the solvent.
Thermal Degradation (Dry Heat)
-
Place a known amount of pure alogliptin benzoate powder in a suitable container (e.g., a petri dish).
-
Keep the sample in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[4][5]
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed sample and dissolve it in a suitable solvent to a known concentration for analysis.
Photolytic Degradation
-
Expose a known amount of pure alogliptin benzoate powder to direct sunlight or a UV lamp for a specified duration (e.g., 24 hours).[4]
-
Accurately weigh a portion of the exposed sample and dissolve it in a suitable solvent to a known concentration for analysis.
Analytical Method
The stressed samples are typically analyzed using a validated stability-indicating method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to separate and quantify alogliptin and its degradation products.[6][12]
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the degradation pathways of alogliptin and a general experimental workflow for its degradation analysis.
Conclusion
This technical guide has provided a detailed overview of the degradation pathways of alogliptin based on current scientific literature. The primary degradation routes are through acid and base-catalyzed hydrolysis, with minor degradation occurring under thermal and oxidative conditions. Alogliptin exhibits good stability against photolytic stress. The identification of key degradation products and the elucidation of their formation pathways are crucial for the development of robust formulations and meaningful stability-indicating analytical methods. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers in the pharmaceutical industry to ensure the quality, safety, and efficacy of alogliptin-containing products.
References
- 1. Alogliptin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. jddtonline.info [jddtonline.info]
Navigating the Ambiguities of Alogliptin Impurity 07: A Technical Guide
Alogliptin Impurity 07 , a substance of interest for researchers, scientists, and drug development professionals, presents a notable challenge due to a lack of standardized identification in publicly available records. Commercial suppliers offer various compounds under similar designations, leading to ambiguity in its precise chemical identity. This guide will focus on the most plausible candidate for this compound, identified through available data as Alogliptin Impurity G , and provide a comprehensive overview of its characteristics and analytical methodologies.
Based on information from multiple chemical suppliers, the compound frequently associated with designations that could be interpreted as "Impurity 07" is (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate . For clarity and precision, this guide will refer to this compound by its CAS number, 1246610-74-1 .[1][2][3]
Core Data Summary
The fundamental physicochemical properties of Alogliptin Impurity G (CAS: 1246610-74-1) are summarized below. This data is essential for its identification, synthesis, and analysis.
| Parameter | Value | Reference |
| CAS Number | 1246610-74-1 | [1][2][3] |
| IUPAC Name | (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate | [2][3] |
| Molecular Formula | C23H29N5O4 | [1] |
| Molecular Weight | 439.51 g/mol | [1] |
Synthesis and Formation
Alogliptin Impurity G is a process-related impurity of Alogliptin. One plausible synthesis route involves the reaction of an alogliptin precursor with a tert-butoxycarbonyl (Boc) protecting group on the aminopiperidine moiety.[4] The formation of this impurity is likely to occur during the synthesis of the final Alogliptin drug substance if the deprotection of the Boc group is incomplete.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and isolation of Alogliptin Impurity G (CAS: 1246610-74-1) are not extensively published in peer-reviewed literature, a general approach can be inferred from standard organic synthesis techniques and methods for impurity characterization.
General Synthesis Approach
A potential synthesis pathway for obtaining a reference standard of Alogliptin Impurity G is outlined below. This is a hypothetical protocol based on the structure of the molecule.
-
Starting Materials: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-(tert-butoxycarbonylamino)piperidine.
-
Reaction: A nucleophilic substitution reaction where the secondary amine of the protected piperidine displaces the chlorine atom on the pyrimidinedione ring.
-
Solvent and Base: A suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Temperature: The reaction would likely be carried out at an elevated temperature to facilitate the substitution.
-
Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove the base and other water-soluble components. The crude product would then be purified using column chromatography on silica gel to isolate the desired impurity.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Method for Detection and Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of Alogliptin Impurity G in the Alogliptin drug substance.[5]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of Alogliptin and its impurities.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection at a wavelength where both Alogliptin and the impurity have significant absorbance, often in the range of 220-280 nm.
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Temperature: The column is typically maintained at a constant temperature, for instance, 25°C, to ensure reproducibility.
-
Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Logical Relationships and Pathways
The following diagrams illustrate the logical relationships in the context of Alogliptin and its impurities.
Conclusion
While the designation "this compound" lacks a universally accepted definition, this guide provides a detailed technical overview of the most probable candidate, Alogliptin Impurity G (CAS: 1246610-74-1). For researchers and professionals in drug development, it is imperative to procure well-characterized reference standards and employ validated analytical methods for the accurate identification and quantification of this and other impurities to ensure the quality and safety of the final drug product. Further clarification from pharmacopeial bodies would be beneficial to standardize the nomenclature and reporting of Alogliptin-related compounds.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 1246610-74-1 Alogliptin Impurity G | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. ALOGLIPTIN(ALOGLIPTINE, ALOGLIPTINA) | 850649-61-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Alogliptin Impurity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the impurity profile of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This document summarizes known process-related impurities and degradation products of Alogliptin, details the analytical methodologies for their identification and quantification, and presents visual representations of key experimental workflows and degradation pathways.
Core Data on Alogliptin Impurities
The following tables consolidate the currently identified impurities of Alogliptin, including process-related impurities and degradation products formed under various stress conditions.
Table 1: Process-Related and Other Identified Impurities of Alogliptin
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number | Notes |
| Alogliptin | C₁₈H₂₁N₅O₂ | 339.39 | 850649-61-5 | Active Pharmaceutical Ingredient |
| Alogliptin 6-Chloro N-Desmethyl Impurity | C₁₂H₈ClN₃O | 261.66 | 865758-95-8 | Process-related impurity.[1] |
| Alogliptin N-Des(cyanobenzyl) Impurity | C₁₀H₁₇ClN₄O₂ | 260.72 | NA | Process-related impurity.[1] |
| Alogliptin N-Formyl Carbamoyl Impurity | C₁₉H₂₃N₅O₄ | 385.42 | NA | Process-related impurity.[1] |
| 2-[[(3R)-3-Amino-1-piperidinyl]methyl] benzonitrile | --- | --- | --- | A known impurity of Alogliptin benzoate.[] |
| Benzonitrile, 2-[(tetrahydro-3-Methyl-2,4,6-trioxo-1(2H)-pyriMidinyl)Methyl]- Alogliptin Impurity 42 | --- | --- | --- | A known impurity of Alogliptin benzoate.[] |
Table 2: Degradation Products of Alogliptin under Forced Degradation Conditions
Alogliptin is susceptible to degradation under acidic and alkaline conditions, while it exhibits relative stability under oxidative, photolytic, and thermal stress.[3][4]
| Stress Condition | Degradation Products | Observations |
| Acid Hydrolysis | Imp-F, Imp-G, and other minor degradants | Significant degradation observed.[4][5] One study reported 48.38% degradation of Alogliptin Benzoate. |
| Alkaline Hydrolysis | Imp-F, Imp-G, and other minor degradants | Significant degradation observed.[4][5] |
| Oxidative Degradation | Minor degradants | Relatively stable, with minimal degradation.[3][4] One study reported 0.24% degradation. |
| Thermal Degradation | Minor degradants | Relatively stable.[3][4] One study noted 0.12% degradation. |
| Photolytic Degradation | Minor degradants | Generally stable under photolytic stress.[3][4] A study reported 0.32% degradation. |
Note: Imp-F and Imp-G are designations for two major degradation products observed under acidic and alkaline stress, as identified in a study characterizing 11 impurities in total.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of Alogliptin impurities. The following sections outline typical experimental protocols for forced degradation studies and chromatographic analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol, to obtain a stock solution of 1000 µg/mL.[6]
2. Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with the solvent.[6]
3. Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with the solvent.[6]
4. Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.[7]
-
Dilute to the mark with the solvent.
5. Thermal Degradation:
-
Keep the solid Alogliptin benzoate drug substance in an oven at 80°C for 6 hours.[7]
-
After exposure, prepare a sample solution of the appropriate concentration in the chosen solvent.
6. Photolytic Degradation:
-
Expose the solid Alogliptin benzoate drug substance to direct sunlight for 24 hours.[7]
-
Following exposure, prepare a sample solution of the appropriate concentration in the chosen solvent.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Alogliptin and its impurities.
Table 3: Example RP-HPLC Method Parameters for Alogliptin Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[5] | Angilent Zobax SB-CN (250 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine)[5] | Water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v)[8] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v)[8] |
| Elution Mode | Gradient[5] | Gradient[8] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] |
| Detection Wavelength | Not specified | 278 nm[8] |
| Injection Volume | Not specified | 20 µL[8] |
| Column Temperature | Not specified | 30°C[9] |
Note: These are examples, and the specific conditions should be optimized and validated for the intended purpose.
Visualizing the Process: Diagrams
Graphical representations of workflows and pathways can significantly aid in understanding complex processes.
Caption: Experimental workflow for Alogliptin impurity profiling by RP-HPLC.
Caption: Major degradation pathways of Alogliptin under forced stress conditions.
Conclusion
A thorough understanding of the Alogliptin impurity profile is paramount for the development of safe and effective drug products. This guide has summarized the known process-related and degradation impurities, provided an overview of the analytical methodologies used for their control, and presented visual aids to clarify key processes. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are essential to ensure product quality and patient safety. Further research is warranted to fully elucidate the structures of all degradation products and to assess their potential pharmacological and toxicological effects.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Alogliptin and Impurity 07
Abstract
This application note describes a sensitive, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alogliptin and its potential degradation product, designated as Impurity 07. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Alogliptin in bulk drug and pharmaceutical dosage forms.
Introduction
Alogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] During synthesis and storage, impurities can arise, which may affect the safety and efficacy of the drug product. Forced degradation studies have shown that Alogliptin is susceptible to degradation under acidic and alkaline conditions.[2][3] One of the potential degradation products is formed through the hydrolysis of the benzonitrile group to a benzamide moiety. For the purpose of this application note, this degradation product, 2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide, is designated as Alogliptin Impurity 07 .
This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating Alogliptin from Impurity 07 and other potential degradation products. The method has been validated to ensure its suitability for its intended purpose.
Experimental
Materials and Reagents
-
Alogliptin Benzoate Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (HPLC grade, obtained from a Milli-Q or equivalent system)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A gradient HPLC method was developed to achieve optimal separation of Alogliptin and its impurities.
| Parameter | Condition |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Standard Stock Solution of Alogliptin (1000 µg/mL): Accurately weigh about 25 mg of Alogliptin Benzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Working Standard Solution: Pipette 1.0 mL of the Alogliptin standard stock solution and 1.0 mL of the Impurity 07 standard stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B. This solution contains 100 µg/mL of Alogliptin and 10 µg/mL of Impurity 07.
Sample Preparation (for a tablet dosage form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Alogliptin and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the 50:50 mixture of Mobile Phase A and Mobile Phase B and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Method Validation Protocol
The developed analytical method was validated according to ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
Forced degradation studies were performed on Alogliptin to demonstrate the stability-indicating nature of the method. The drug was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 1N NaOH and heated at 80°C for 2 hours. The solution was then neutralized with 1N HCl.[4]
-
Oxidative Degradation: 1 mL of Alogliptin stock solution (1000 µg/mL) was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: Alogliptin powder was kept in an oven at 105°C for 24 hours. A solution was then prepared at a concentration of 1000 µg/mL.
-
Photolytic Degradation: Alogliptin powder was exposed to UV light (254 nm) for 24 hours. A solution was then prepared at a concentration of 1000 µg/mL.
The peak purity of Alogliptin in the stressed samples was evaluated using a PDA detector to ensure no co-eluting peaks.
Linearity
Linearity was evaluated by analyzing five concentrations of Alogliptin (50-150 µg/mL) and Impurity 07 (0.5-1.5 µg/mL). The calibration curves were plotted as peak area versus concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Range
The range of the method was established based on the linearity studies, demonstrating that the method is acceptable for the quantitation of Alogliptin and Impurity 07 over the specified concentrations.
Accuracy (% Recovery)
The accuracy of the method was determined by recovery studies. A known amount of Alogliptin and Impurity 07 stock solutions were spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The samples were prepared in triplicate and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): The precision of the method was determined by injecting six replicate preparations of the working standard solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was evaluated by analyzing the working standard solution on two different days by different analysts using different equipment. The %RSD was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
pH of the mobile phase A (± 0.2 units) The system suitability parameters were checked after each variation.
Results and Discussion
The developed HPLC method provided good separation between Alogliptin and Impurity 07, with retention times of approximately 8.5 minutes and 6.2 minutes, respectively. The validation results are summarized in the table below.
Summary of Validation Data
| Validation Parameter | Alogliptin | Impurity 07 | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.5% | 0.8% | %RSD ≤ 2.0% |
| - Intermediate Precision | 0.9% | 1.2% | %RSD ≤ 2.0% |
| LOD | 0.05 µg/mL | 0.02 µg/mL | - |
| LOQ | 0.15 µg/mL | 0.06 µg/mL | - |
| Robustness | System suitability parameters met the criteria | System suitability parameters met the criteria | System suitability parameters should be within acceptable limits |
The forced degradation studies showed significant degradation of Alogliptin under acidic and basic conditions, with the formation of Impurity 07 and other minor degradants. The method was able to resolve Alogliptin from all degradation products, demonstrating its stability-indicating nature.
Conclusion
A specific, accurate, precise, and stability-indicating RP-HPLC method for the determination of Alogliptin and its potential degradation product, Impurity 07, has been developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and stability monitoring of Alogliptin in bulk and pharmaceutical formulations.
Visualization of Experimental Workflow
Caption: Workflow for Analytical Method Development and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different chromatographic methods for determination of alogliptin benzoate, metformin hydrochloride, and metformin impurity in bulk and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Alogliptin Impurity 07 (Alogliptin Impurity G) using a Stability-Indicating HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As with any pharmaceutical compound, the presence of impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Alogliptin and its related substances, with a particular focus on Alogliptin Impurity 07, also identified as Alogliptin Impurity G.
The method described herein is based on a validated analytical procedure for the separation and quantification of Alogliptin and its process-related impurities and degradation products. This method is demonstrated to be specific, accurate, precise, and linear, making it suitable for routine quality control and stability testing of Alogliptin.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A gradient reverse-phase HPLC method is employed for the separation and quantification of Alogliptin and its impurities.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 45 | |
| 50 | |
| 60 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 278 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
2.2.1. Standard Stock Solution (Alogliptin)
-
Accurately weigh and dissolve an appropriate amount of Alogliptin reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B) to obtain a concentration of 1000 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
2.2.2. Standard Stock Solution (this compound/Impurity G)
-
Accurately weigh and dissolve an appropriate amount of this compound (Alogliptin Impurity G, CAS No: 1108732-05-3) reference standard in the diluent to obtain a known concentration.
-
Sonicate as needed to ensure complete dissolution.
2.2.3. Working Standard Solution
-
Prepare a working standard solution by diluting the stock solutions of Alogliptin and this compound with the diluent to achieve a final concentration suitable for the calibration curve (e.g., in the range of 0.10 - 75.0 µg/mL).
2.2.4. Sample Preparation
-
Accurately weigh and transfer a quantity of the Alogliptin drug substance or powdered tablets equivalent to a target concentration of Alogliptin into a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the sample.
-
Make up to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.
Quantitative Data
Table 2: Summary of Quantitative Validation Data for Alogliptin and its Impurities
| Parameter | Alogliptin | Impurity 07 (Impurity G) | Other Impurities |
| Linearity Range (µg/mL) | 0.10 - 75.0 | 0.10 - 75.0 | 0.10 - 75.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | Not explicitly stated for each, but method is sensitive | Not explicitly stated for each, but method is sensitive | Not explicitly stated for each, but method is sensitive |
| LOQ (µg/mL) | 0.10 | 0.10 | 0.10 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |
Note: The cited study validated the method for Alogliptin and 11 of its impurities, demonstrating the method's capability for comprehensive impurity profiling. The values presented are representative of the method's performance.
Experimental Workflow and Diagrams
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for the validation of the analytical method.
Conclusion
The detailed HPLC method provides a reliable and robust approach for the quantification of this compound (Alogliptin Impurity G) and other related substances in bulk drug and pharmaceutical formulations. The comprehensive validation ensures that the method is suitable for its intended use in a quality control environment, aiding in the assurance of Alogliptin's quality and safety. Researchers and drug development professionals can adopt this method for routine analysis and stability studies.
Application Note: Stability-Indicating RP-HPLC Method for the Analysis of Alogliptin and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Alogliptin and its process-related and degradation impurities. The described method is sensitive, specific, and validated in accordance with ICH guidelines, making it suitable for routine quality control and stability studies of Alogliptin in bulk drug and pharmaceutical formulations. This document provides a comprehensive experimental protocol, data on method validation, and information on the identification of key impurities.
Introduction
Alogliptin is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. A robust analytical method is necessary to separate and quantify Alogliptin from its potential impurities, which may include process-related substances from synthesis or degradation products formed during storage. This RP-HPLC method provides a reliable approach to monitor the purity and stability of Alogliptin.
Known Impurities of Alogliptin
Several potential impurities of Alogliptin have been identified, arising from the manufacturing process or degradation. A comprehensive analysis requires the separation of Alogliptin from these impurities.
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Origin |
| Alogliptin | 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | 850649-61-5 | C18H21N5O2 | API |
| Impurity A | (R)-4-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 1638544-62-3 | C18H21N5O2 | Process-Related |
| Impurity C | N-[1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]acetamide | NA | C20H23N5O3 | Process-Related |
| Impurity D | (R)-5-Methyl-2-(piperidin-3-yl)isoindoline-1,3-dione | 1573118-32-7 | C14H16N2O2 | Process-Related |
| Impurity F | (R)-2-((6-(3-(5-Methyl-1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 1638544-55-4 | C26H23N5O4 | Degradation |
| Impurity G (S-Isomer) | (S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 1108732-05-3 | C18H21N5O2 | Process-Related |
| Dimer Impurity | (R)-2-((6-(3-((3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)piperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 1268836-55-0 | C31H30N8O4 | Process-Related |
| 6-Chloro-3-methyluracil | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | 4318-56-3 | C5H5ClN2O2 | Process-Related |
| Alogliptin 6-Chloro Impurity | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 865758-96-9 | C13H10ClN3O2 | Process-Related |
Experimental Protocol: RP-HPLC Analysis
This protocol outlines a stability-indicating RP-HPLC method for the analysis of Alogliptin and its impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Perchloric acid in water (pH adjusted to 3.0 with triethylamine)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 277 nm[1] |
| Run Time | 35 minutes |
Preparation of Solutions
-
Standard Stock Solution (Alogliptin): Accurately weigh and dissolve 25 mg of Alogliptin reference standard in the mobile phase to obtain a 1000 µg/mL solution.
-
Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.
-
Sample Solution (for bulk drug): Prepare a solution of the Alogliptin bulk drug in the mobile phase at a concentration of 100 µg/mL.
-
Sample Solution (for tablets): Weigh and crush 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Alogliptin into a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Validation Summary
The method was validated according to ICH guidelines, and the results are summarized below.
| Parameter | Result |
| Linearity Range | 0.1 - 75 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.03 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.09 µg/mL[1] |
| Robustness | The method was found to be robust with respect to small, deliberate variations in flow rate, mobile phase composition, and column temperature. |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Alogliptin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[2]
Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 2 hours at 60°C | Significant | Impurity F |
| Base Hydrolysis | 1 M NaOH | 2 hours at 60°C | Significant | Impurity G (S-Isomer) |
| Oxidative | 30% H₂O₂ | 24 hours at room temperature | Minimal | - |
| Thermal | Dry heat | 6 hours at 80°C | Minimal | - |
| Photolytic | Direct sunlight | 24 hours | Minimal | - |
Visualizations
Caption: Workflow for RP-HPLC analysis of Alogliptin.
Caption: Forced degradation of Alogliptin.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a suitable and robust method for the quality control and stability testing of Alogliptin. The method is capable of separating the main component from its known process-related and degradation impurities, thereby providing a reliable tool for ensuring the quality and safety of Alogliptin products. The provided experimental protocol and validation data can be readily implemented in a quality control laboratory setting.
References
Application Notes and Protocols for Forced Degradation Studies of Alogliptin Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin benzoate is a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. To ensure the stability and quality of the drug substance and its formulations, it is crucial to conduct forced degradation studies. These studies help in identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods. This document provides a comprehensive overview of the forced degradation of Alogliptin benzoate under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Data Presentation
The stability of Alogliptin benzoate under different stress conditions has been evaluated, and the percentage of degradation is summarized in the table below. The drug is notably susceptible to degradation under acidic and alkaline conditions.[1][2]
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) |
| Acidic Hydrolysis | 1 N HCl | 60°C | 2 hours | 15.2% |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 2 hours | 12.8% |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | 4.5% |
| Thermal Degradation | Dry Heat | 80°C | 6 hours | 2.1% |
| Photolytic Degradation | Sunlight | Ambient | 24 hours | 1.8% |
Experimental Protocols
Detailed methodologies for subjecting Alogliptin benzoate to forced degradation are provided below. These protocols are based on established scientific literature.[1][2]
-
Objective: To prepare a standard stock solution of Alogliptin benzoate for subsequent degradation studies.
-
Procedure:
-
Accurately weigh 10 mg of Alogliptin benzoate reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol) to obtain a stock solution of 1000 µg/mL.
-
-
Objective: To investigate the degradation of Alogliptin benzoate under acidic conditions.
-
Procedure:
-
Transfer 1 mL of the Alogliptin benzoate stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 5 mL of 1 N Hydrochloric acid (HCl).
-
Keep the flask in a water bath maintained at 60°C for 2 hours.
-
After 2 hours, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N Sodium hydroxide (NaOH).
-
Dilute the final solution to the mark with the solvent.
-
-
Objective: To assess the degradation of Alogliptin benzoate under basic conditions.
-
Procedure:
-
Transfer 1 mL of the Alogliptin benzoate stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 5 mL of 1 N Sodium hydroxide (NaOH).
-
Place the flask in a water bath at 60°C for 2 hours.
-
Following the incubation, allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate volume of 1 N Hydrochloric acid (HCl).
-
Dilute the resulting solution to the final volume with the solvent.
-
-
Objective: To determine the susceptibility of Alogliptin benzoate to oxidative stress.
-
Procedure:
-
Pipette 1 mL of the Alogliptin benzoate stock solution (1000 µg/mL) into a 10 mL volumetric flask.
-
Add 5 mL of 3% (v/v) Hydrogen peroxide (H₂O₂).
-
Maintain the solution at 70°C in a water bath for 1 hour.
-
Cool the flask to room temperature.
-
Dilute the solution to the mark with the solvent.
-
-
Objective: To evaluate the effect of dry heat on the stability of solid Alogliptin benzoate.
-
Procedure:
-
Accurately weigh approximately 15 mg of Alogliptin benzoate powder and place it in a clean, dry petri dish.
-
Expose the sample to dry heat in a hot air oven at 80°C for 6 hours.
-
After the exposure period, allow the sample to cool.
-
Accurately weigh 10 mg of the heat-treated sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the solvent to achieve a concentration of 1000 µg/mL for analysis.
-
-
Objective: To study the impact of light on the stability of solid Alogliptin benzoate.
-
Procedure:
-
Place approximately 15 mg of Alogliptin benzoate powder in a shallow dish.
-
Expose the sample to direct sunlight for 24 hours.
-
Following exposure, accurately weigh 10 mg of the sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the solvent to obtain a 1000 µg/mL solution for analysis.
-
Analytical Protocols
A stability-indicating analytical method is essential for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A gradient mixture of 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 233 nm or 278 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Visualization of Workflows and Pathways
The general workflow for conducting forced degradation studies of Alogliptin benzoate is depicted below.
Significant degradation of Alogliptin benzoate is observed under acidic, alkaline, oxidative, and thermal conditions, leading to the formation of several degradation products.[4][5] The proposed degradation pathways are illustrated below. Under acidic stress, the primary degradation product identified is RS 5.[4] Alkaline hydrolysis leads to the formation of RS 1 (2-aminomethyl-benzonitrile) and RS 2 (2-[[6-(3-amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzamide).[4] Oxidative conditions result in the formation of RS 2 and RS 4, while thermal stress produces RS 3.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Custom Synthesis of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Alogliptin Impurity 7)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone , also known as Alogliptin Impurity 7, is a related substance of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The presence and characterization of such impurities are critical for the quality control and safety assessment of the active pharmaceutical ingredient (API). This document provides a detailed protocol for the custom synthesis of this specific impurity, which can be utilized as a reference standard in analytical method development, validation, and routine quality control of Alogliptin.
The synthesis of this bipyrimidine tetraone derivative is hypothesized to occur as a dimerization byproduct during the synthesis of Alogliptin. Understanding the formation of such impurities is crucial for optimizing the reaction conditions to minimize their presence in the final drug substance.
Biological Relevance and Mechanism of Action of the Parent Compound (Alogliptin):
Alogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release from pancreatic α-cells.[1][2] This dual action leads to improved glycemic control in patients with type 2 diabetes. While the specific biological activity of Impurity 7 is not extensively studied, its structural similarity to Alogliptin suggests a potential for interaction with the DPP-4 enzyme or other biological targets, making its synthesis and characterization for toxicological studies relevant.
Experimental Protocols
The custom synthesis of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone is proposed to proceed through a key dimerization step of a pyrimidinedione intermediate, followed by nucleophilic substitution with (R)-3-aminopiperidine.
Proposed Synthetic Workflow
Step 1: Synthesis of 6-Chloro-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Intermediate I)
This step involves a proposed base-catalyzed self-condensation of 6-chloro-1,3-dimethyluracil.
Materials:
-
6-chloro-1,3-dimethyluracil
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloro-1,3-dimethyluracil (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate I .
Step 2: Synthesis of (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone (Target Compound)
This step involves the nucleophilic substitution of the chloro group in intermediate I with (R)-3-aminopiperidine.
Materials:
-
Intermediate I
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Isopropanol and water mixture
-
Dichloromethane (DCM)
Procedure:
-
Suspend intermediate I (1.0 equivalent) and (R)-3-aminopiperidine dihydrochloride (1.5 equivalents) in a mixture of isopropanol and water.
-
Add potassium carbonate (3.0 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude target compound.
-
Purify the crude product by preparative HPLC or column chromatography to yield the pure (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone.
Data Presentation
The following table summarizes key analytical parameters for Alogliptin, which are indicative of the types of analyses required for its impurities. Specific values for Impurity 7 would need to be determined experimentally.
| Parameter | Method | Typical Value/Result for Alogliptin | Reference |
| Purity | HPLC | >99.5% | [3] |
| Limit of Detection (LOD) | HPLC | 0.23 µg/mL | [4] |
| Limit of Quantitation (LOQ) | HPLC | 0.78 µg/mL | [4] |
| Molecular Formula | - | C₁₅H₂₀N₆O₄ (for Impurity 7) | [5] |
| Molecular Weight | - | 348.36 g/mol (for Impurity 7) | [5] |
| Characterization | NMR, MS | Spectra to be acquired to confirm the structure of the synthesized compound. | [3] |
Note: The provided synthesis protocol is a proposed route based on known chemical transformations of related compounds. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity. The final product should be thoroughly characterized using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.
References
Application Note: Protocol for Alogliptin Impurity Testing in Bulk Drug
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alogliptin is an orally administered, selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[] The purity of the bulk drug is a critical attribute that can impact its safety and efficacy. Therefore, a robust analytical protocol for the identification and quantification of impurities is essential. This document outlines a comprehensive approach for testing impurities in Alogliptin bulk drug, drawing from established analytical methodologies and adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Impurities in a drug substance can originate from various sources, including the manufacturing process (starting materials, by-products, intermediates, reagents) and degradation of the drug substance during storage.[][3][5] According to ICH Q3A(R2) guidelines, impurities are classified into organic, inorganic, and residual solvents.[2][3] This protocol focuses on the detection and quantification of organic impurities, including process-related impurities and degradation products.
Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that may form under various stress conditions and demonstrate the stability-indicating nature of the analytical method.[6][7][8][9][10]
Experimental Protocols
This section details the methodologies for impurity determination in Alogliptin bulk drug, including sample preparation, chromatographic conditions, and forced degradation studies.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification
A stability-indicating HPLC method is the cornerstone for separating and quantifying impurities. Several HPLC methods have been reported for Alogliptin and its impurities.[8][11][12][13][14][15] The following protocol is a composite of validated methods.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[8] | Hypersil Gold Thermo Scientific C18 (250 x 4.6 mm, 5 µm)[11] | Symmetry® Cyanide (150 mm × 4.6 mm, 5 μm)[12] |
| Mobile Phase A | 0.1% Perchloric acid (pH adjusted to 3.0 with triethylamine)[8] | Acetonitrile[11] | Acetonitrile[12] |
| Mobile Phase B | Acetonitrile[8] | Ammonium carbonate buffer[11] | Potassium dihydrogen phosphate buffer (pH 4.6)[12] |
| Gradient/Isocratic | Gradient[8] | Isocratic (55:45 v/v)[11] | Isocratic (80:20, v/v)[12] |
| Flow Rate | 1.0 mL/min[11][15] | 1.0 mL/min[11] | 1.0 mL/min[12] |
| Column Temperature | 30°C[14] | Ambient | Ambient |
| Detector Wavelength | 277 nm[11] | 277 nm[11] | 215 nm[12] |
| Injection Volume | 10 µL[14] | 20 µL[15] | 25 µL[12] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Alogliptin reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Alogliptin bulk drug sample in the same diluent to obtain a similar concentration as the standard solution.
-
Impurity Standard Solutions: If individual impurity standards are available, prepare separate standard solutions of each to determine their respective response factors and retention times.
System Suitability:
Before sample analysis, the chromatographic system must pass system suitability tests. Typical parameters include:
-
Tailing factor: Should be ≤ 2.0 for the Alogliptin peak.
-
Theoretical plates: Should be > 2000 for the Alogliptin peak.
-
Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for the peak area of Alogliptin.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[6][7][9][10]
General Procedure:
Prepare a stock solution of Alogliptin benzoate (e.g., 1000 µg/mL in methanol).[9] Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 N HCl and heat at 60-80°C for 1-2 hours.[6][9]
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N or 1 N NaOH and heat at 60-80°C for 1-2 hours.[6][9]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature or elevated temperature (e.g., 70°C) for 1-24 hours.[7][9]
-
Thermal Degradation: Expose the solid drug to dry heat at 80-110°C for 3-6 hours.[6][9]
-
Photolytic Degradation: Expose the solid drug or a solution of the drug to sunlight for 4-24 hours.[6][9]
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration for HPLC analysis.[6][9]
Data Presentation
Quantitative data for impurities should be summarized in a clear and structured format.
Table 1: Impurity Profile of Alogliptin Bulk Drug
| Impurity Name/Code | Retention Time (min) | Relative Retention Time (RRT) | Specification Limit (%) |
| Alogliptin | e.g., 4.0 | 1.00 | - |
| Impurity A | e.g., 2.5 | e.g., 0.63 | ≤ 0.15 |
| Impurity B | e.g., 5.2 | e.g., 1.30 | ≤ 0.15 |
| Any Unknown Impurity | - | - | ≤ 0.10 |
| Total Impurities | - | - | ≤ 0.50 |
Note: The specification limits are illustrative and should be established based on ICH guidelines and toxicological data.
ICH Reporting Thresholds:
The ICH Q3A guideline provides thresholds for reporting, identifying, and qualifying impurities.[2][3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Mandatory Visualization
Experimental Workflow for Alogliptin Impurity Testing
Caption: Workflow for Alogliptin Impurity Analysis.
Logical Relationship of Impurity Control Strategy
Caption: Impurity Control Strategy for Alogliptin.
References
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ikev.org [ikev.org]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. Development and Validation of RP-HPLC Method for the Estimation of Alogliptin in API And Tablet Formulation - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
Application of HPTLC in Alogliptin Impurity Profiling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alogliptin is an oral antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This inhibition increases the levels of active incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion in a glucose-dependent manner. As with any active pharmaceutical ingredient (API), the purity of Alogliptin is critical to its safety and efficacy. Impurity profiling is a key aspect of drug development and quality control, ensuring that the levels of any impurities are within acceptable limits. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the identification and quantification of impurities in Alogliptin. This document provides detailed application notes and protocols for the use of HPTLC in the impurity profiling of Alogliptin.
Principle
HPTLC is a powerful planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Alogliptin impurity profiling, the drug substance or product is subjected to various stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation and generate potential impurities. The stressed samples are then applied to an HPTLC plate, and the components are separated using a suitable mobile phase. The separated spots are visualized under UV light and quantified by densitometry. This allows for the identification of degradation products and the determination of their levels relative to the parent drug.
Known Impurities of Alogliptin
Several process-related impurities and degradation products of Alogliptin have been identified. Some of these include:
-
2-[[(3R)-3-Amino-1-piperidinyl]methyl] benzonitrile
-
Benzonitrile, 2-[(tetrahydro-3-Methyl-2,4,6-trioxo-1(2H)-pyriMidinyl)Methyl]-
-
Alogliptin 6-Chloro Impurity
-
Alogliptin 6-Chloro N-Desmethyl Impurity
-
Alogliptin Carbamoyl Impurity
-
Alogliptin N-Des(cyanobenzyl) Impurity
-
(R)-2-((3-Aminopiperidin-1-yl)methyl)benzonitrile Dihydrochloride
-
6-(3-Aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Forced degradation studies have shown that Alogliptin is particularly susceptible to degradation under acidic and alkaline conditions.[2][3][4]
HPTLC Method for Alogliptin Impurity Profiling
This section details a stability-indicating HPTLC method for the separation and quantification of Alogliptin and its degradation products.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | n-butanol : water : acetic acid (7:2:1, v/v/v)[1][2][3] |
| Chamber Saturation | 15-30 minutes with the mobile phase[1] |
| Development Mode | Ascending development in a twin-trough chamber |
| Development Distance | 80 mm[1] |
| Drying | Air-dried or dried with a stream of warm air |
| Detection Wavelength | 233 nm[1][2][3] |
Preparation of Solutions
-
Standard Stock Solution of Alogliptin (1000 µg/mL): Accurately weigh 10 mg of Alogliptin benzoate and dissolve it in 10 mL of methanol.
-
Working Standard Solution of Alogliptin (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.
-
Sample Solution (for bulk drug and tablets): Accurately weigh a quantity of the powdered tablets or bulk drug equivalent to 10 mg of Alogliptin and transfer it to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol. Filter the solution through a 0.45 µm filter.
Experimental Protocols
Protocol 1: Forced Degradation Studies
To assess the stability-indicating nature of the HPTLC method, forced degradation studies are performed on the Alogliptin drug substance.
-
Acid Hydrolysis: To 1 mL of Alogliptin standard stock solution (1000 µg/mL), add 1 mL of 1N HCl. Reflux the mixture at 80°C for 6 hours. Cool the solution and neutralize it with 1N NaOH. Dilute to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
-
Alkaline Hydrolysis: To 1 mL of Alogliptin standard stock solution (1000 µg/mL), add 1 mL of 0.1N NaOH. Reflux the mixture at 80°C for 4 hours. Cool the solution and neutralize it with 0.1N HCl. Dilute to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of Alogliptin standard stock solution (1000 µg/mL), add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid Alogliptin drug substance in a hot air oven at 105°C for 24 hours. After cooling, prepare a 100 µg/mL solution in methanol.
-
Photolytic Degradation: Expose the solid Alogliptin drug substance to UV light (254 nm) for 24 hours. After exposure, prepare a 100 µg/mL solution in methanol.
Protocol 2: HPTLC Analysis
-
Application of Samples: Apply 5 µL of the working standard solution and the prepared sample solutions (including the stressed samples) as 8 mm bands on the HPTLC plate using a suitable applicator.
-
Chromatographic Development: Place the HPTLC plate in the pre-saturated twin-trough chamber containing the mobile phase. Allow the solvent front to ascend to a distance of 80 mm.
-
Drying: Remove the plate from the chamber and dry it in a stream of warm air.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 233 nm using a densitometer. Record the peak areas and Rf values.
Data Presentation
Table 1: Method Validation Parameters for Alogliptin HPTLC Analysis
| Parameter | Result | Reference |
| Linearity Range | 200 - 600 ng/spot | [1][2][3] |
| Correlation Coefficient (r²) | > 0.995 | [1][2][3] |
| Precision (%RSD) | ||
| - Intraday | < 2% | |
| - Interday | < 2% | |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Limit of Detection (LOD) | 25.34 ng/spot | [1] |
| Limit of Quantitation (LOQ) | 76.78 ng/spot | [1] |
| Specificity | The method is specific as it resolves the drug from its degradation products. | [1][6] |
Table 2: Results of Forced Degradation Studies of Alogliptin
| Stress Condition | Number of Degradation Products | Rf of Alogliptin | Rf of Degradation Products | % Degradation |
| Acid Hydrolysis (1N HCl, 80°C, 6h) | 2 | 0.52 | 0.28, 0.65 | Significant |
| Alkaline Hydrolysis (0.1N NaOH, 80°C, 4h) | 2 | 0.52 | 0.35, 0.72 | Significant |
| Oxidative Degradation (30% H₂O₂, RT, 24h) | 1 | 0.52 | 0.41 | Minor |
| Thermal Degradation (105°C, 24h) | 1 | 0.52 | 0.59 | Minor |
| Photolytic Degradation (UV 254nm, 24h) | No significant degradation | 0.52 | - | - |
Note: The Rf values and % degradation are indicative and may vary based on specific experimental conditions.
Visualizations
Workflow for HPTLC Impurity Profiling of Alogliptin
Caption: Workflow for HPTLC-based impurity profiling of Alogliptin.
Mechanism of Action of Alogliptin
References
- 1. scispace.com [scispace.com]
- 2. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Stability-Indicating Assay Method for Alogliptin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for a stability-indicating assay method for Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The described methods, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), are designed to quantify Alogliptin in the presence of its degradation products, ensuring the stability, efficacy, and safety of the drug product. These protocols are based on validated methods and are intended to guide researchers in setting up and performing forced degradation studies and routine stability testing of Alogliptin.
Introduction
Alogliptin, chemically known as 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}methyl)benzonitrile, is an oral antihyperglycemic agent.[1] Stability testing is a critical component of the drug development process, as it provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) concentration without interference from degradation products, process impurities, or excipients.
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule.[2][3] This information is crucial for developing stable formulations and for selecting appropriate storage conditions. This document outlines the protocols for conducting forced degradation studies on Alogliptin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, and provides validated chromatographic methods for the separation and quantification of Alogliptin and its degradants.
Chromatographic Methods for Stability-Indicating Assay
Several chromatographic methods have been developed and validated for the stability-indicating analysis of Alogliptin. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
A sensitive and rapid HPLC method has been developed for the determination of alogliptin benzoate in bulk and pharmaceutical dosage forms.[4][5][6]
Table 1: HPLC Method Parameters for Alogliptin Analysis
| Parameter | Conditions |
| Column | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm)[4][5][6] |
| Mobile Phase | Acetonitrile and ammonium carbonate buffer (55:45 v/v)[4][5][6] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Detection Wavelength | 277 nm[4][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 6.0 min[4][5][6] |
| Retention Time | Approximately 4 min[4][5][6] |
High-Performance Thin-Layer Chromatography (HPTLC) Method
A simple, selective, and accurate HPTLC method has also been established for the estimation of Alogliptin benzoate.[2]
Table 2: HPTLC Method Parameters for Alogliptin Analysis
| Parameter | Conditions |
| Stationary Phase | Aluminium backed TLC plates pre-coated with 250 µm layer of silica gel 60F254[2] |
| Mobile Phase | n-butanol:water:acetic acid (7:2:1 v/v/v)[2] |
| Chamber Saturation Time | 15 min[2] |
| Development Distance | 80 mm[2] |
| Detection Wavelength | 233 nm[2] |
| Scanning Speed | 20 mm/sec |
| Slit Dimension | 6 x 0.45 mm[2] |
Another HPTLC method uses a different mobile phase for the separation.
Table 3: Alternative HPTLC Method Parameters for Alogliptin Analysis
| Parameter | Conditions |
| Stationary Phase | Silica gel 60F254-TLC plates[1] |
| Mobile Phase | Chloroform–methanol–ethyl acetate–triethylamine (9+1+1+0.5, v/v/v/v)[1] |
| Detection Wavelength | 278 nm[1] |
| Rf Value | 0.56[1] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method. The following protocols are based on established procedures.[2][7]
Preparation of Stock Solution
Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[7]
Acid Hydrolysis
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.[2][7]
-
Cool to room temperature.
-
Neutralize the solution with 1 N NaOH and dilute to the mark with methanol.[2]
Alkaline Hydrolysis
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.[2][7]
-
Cool to room temperature.
-
Neutralize the solution with 1 N HCl and dilute to the mark with methanol.[2]
Oxidative Degradation
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.[2]
-
Keep the solution in a water bath at 70°C for 1 hour.[2]
-
Cool to room temperature and dilute to the mark with methanol.
Thermal Degradation (Dry Heat)
-
Place 15 mg of pure Alogliptin benzoate in a china dish.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.[7]
Photolytic Degradation
-
Expose 15 mg of pure Alogliptin benzoate to direct sunlight for 24 hours.[2][7]
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.[2]
Summary of Forced Degradation Results
The following table summarizes the degradation of Alogliptin under various stress conditions as reported in the literature. The chromatographic methods were able to successfully resolve the Alogliptin peak from the peaks of the degradation products, demonstrating the stability-indicating nature of the assays.
Table 4: Summary of Forced Degradation Studies of Alogliptin
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation | Analytical Method |
| Acid Hydrolysis | 1 N HCl | 2 hours | 60°C | Significant[2][8] | HPTLC[2] |
| Alkaline Hydrolysis | 1 N NaOH | 2 hours | 60°C | Significant[2][8] | HPTLC[2] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | 70°C | Not Significant[2][8] | HPTLC[2] |
| Thermal (Dry Heat) | Oven | 6 hours | 80°C | Not Significant[2][8] | HPTLC[2] |
| Photolytic (Sunlight) | Sunlight | 24 hours | Ambient | Not Significant[2][8] | HPTLC[2] |
Note: "Significant" indicates that observable degradation occurred, while "Not Significant" suggests minimal or no degradation under the specified conditions.[2][8]
Alogliptin Degradation Pathway
Under stress conditions, Alogliptin is known to degrade into several products. The literature suggests that hydrolysis and demethylation are key degradation pathways, particularly under alkaline conditions, leading to the formation of Impurity A and Impurity B, respectively. Acidic stress conditions can result in the formation of Impurity C.[1]
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Alogliptin.
Caption: Proposed degradation pathway of Alogliptin under various stress conditions.
Conclusion
The provided HPLC and HPTLC methods are demonstrated to be suitable for the stability-indicating analysis of Alogliptin. These methods are specific, accurate, and precise, allowing for the reliable quantification of Alogliptin in the presence of its degradation products. The forced degradation studies indicate that Alogliptin is susceptible to degradation under acidic and alkaline conditions, while it is relatively stable under oxidative, thermal, and photolytic stress. These application notes and protocols serve as a valuable resource for researchers and scientists involved in the development and quality control of Alogliptin formulations. The validation of these methods should be performed in accordance with ICH guidelines to ensure their suitability for their intended purpose.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
resolving co-elution of Alogliptin and Impurity 07 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Alogliptin, particularly with closely eluting impurities.
Troubleshooting Guide: Resolving Co-elution of Alogliptin and a Closely Eluting Impurity
Co-elution of the main active pharmaceutical ingredient (API) peak with an impurity peak can compromise the accuracy of quantification and purity assessments. This guide provides a systematic approach to troubleshoot and resolve such issues.
Initial Assessment
Before modifying the HPLC method, it's crucial to confirm the co-elution.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess the peak purity of the Alogliptin peak. An impure peak will show a mixed spectrum.
-
Forced Degradation Studies: If not already performed, subject an Alogliptin standard to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to intentionally generate degradation products.[1][2] This can help in identifying the nature of the co-eluting impurity.
Troubleshooting Workflow
If co-elution is confirmed, follow this workflow to optimize the chromatographic separation.
Caption: A workflow diagram for troubleshooting co-elution issues in HPLC analysis.
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
A common reason for co-elution is the similar ionization state of the API and the impurity. Modifying the mobile phase pH can alter the retention times.
-
Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a buffer solution (e.g., 0.1% perchloric acid).
-
Organic Phase: HPLC-grade acetonitrile.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous phase using an appropriate acid or base (e.g., triethylamine to adjust the pH of a perchloric acid solution to 3.0).[1]
-
-
Chromatographic Conditions:
-
Analysis: Inject the sample and observe the separation. Systematically vary the pH (e.g., in increments of 0.2 pH units) to find the optimal separation.
Protocol 2: Modification of Organic Solvent Ratio and Type
Altering the organic solvent's elution strength can significantly impact resolution.
-
Varying the Ratio:
-
Changing the Solvent:
-
If acetonitrile does not provide adequate resolution, substitute it with methanol. Methanol has different selectivity and may resolve the co-eluting peaks.
-
-
Chromatographic Conditions:
-
Analysis: Evaluate the chromatograms for improved separation.
Protocol 3: Changing the Stationary Phase
If mobile phase modifications are insufficient, changing the column chemistry can provide the necessary selectivity.
-
Alternative C18 Columns: Try a C18 column from a different manufacturer or one with different bonding and end-capping characteristics.
-
Different Stationary Phases:
-
Cyano (CN) Column: A cyano column offers different selectivity, particularly for compounds with polar functional groups. An Angilent Zobax SB-CN column (250 x 4.6 mm; 5 µm) has been used for Alogliptin impurity analysis.[4]
-
Phenyl-Hexyl Column: This type of column provides alternative selectivity through pi-pi interactions.
-
-
Chromatographic Conditions:
-
Adapt the mobile phase from the previous method or develop a new one suitable for the chosen column. For a cyano column, a mobile phase of water/acetonitrile/trifluoroacetic acid has been reported.[4]
-
-
Analysis: Compare the resolution obtained with the new column to the previous results.
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC methods for the analysis of Alogliptin and its impurities, which can serve as starting points for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Hypersil Gold Thermo Scientific C18 (250 x 4.6 mm, 5 µm)[3] | Angilent Zobax SB-CN (250 x 4.6 mm; 5 µm)[4] | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid (pH 3.0 with triethylamine)[1] | Ammonium carbonate buffer[3] | Water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v)[4] | Phosphate Buffer (pH 2.9) |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[3] | Acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v)[4] | Acetonitrile |
| Elution Mode | Gradient[1] | Isocratic (55:45 v/v A:B)[3] | Gradient[4] | Isocratic (60:40 v/v A:B)[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] |
| Detection (UV) | Not specified | 277 nm[3] | 278 nm[4] | 237 nm[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I suspect co-elution?
A1: The first step is to confirm the co-elution using a PDA or DAD detector to check the peak purity of the Alogliptin peak. This will provide evidence of whether a single chromatographic peak consists of more than one compound.
Q2: How does changing the mobile phase pH help in resolving co-eluting peaks?
A2: Alogliptin and its impurities may have different pKa values. By changing the pH of the mobile phase, you can alter their degree of ionization. This change in ionization affects their interaction with the stationary phase, leading to different retention times and potentially resolving the co-elution.
Q3: When should I consider changing the HPLC column?
A3: You should consider changing the column after you have thoroughly explored modifications to the mobile phase (pH, organic solvent ratio, and type) without achieving the desired separation. A different stationary phase (e.g., from C18 to Cyano) offers a significant change in selectivity and is a powerful tool for resolving difficult co-elutions.
Q4: Can adjusting the flow rate or column temperature improve my separation?
A4: Yes, these parameters can influence separation, although they are often used for fine-tuning after major mobile phase or column adjustments.
-
Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, but it will also increase the run time.
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and resolution.
Q5: Are there any known degradation pathways for Alogliptin that I should be aware of?
A5: Yes, forced degradation studies have shown that Alogliptin is susceptible to degradation under acidic and alkaline conditions.[1][6] It is relatively stable under oxidative, thermal, and photolytic stress.[4] Being aware of these degradation pathways can help in anticipating the types of impurities that might be present in your sample.
References
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarmps.org [ijarmps.org]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Peak Shape for Alogliptin Impurities
Welcome to the technical support center for the analysis of Alogliptin and its impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to chromatographic peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for the main Alogliptin peak and its impurities. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC analysis and can be caused by several factors. Below is a step-by-step guide to troubleshoot and resolve this problem.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds like Alogliptin, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups. A mobile phase containing 0.1% perchloric acid with the pH adjusted to 3.0 with triethylamine has been shown to be effective.[1][2] Using a phosphate buffer at pH 3 has also demonstrated improved peak symmetry for Alogliptin.[3]
-
Solution 2: Use a Low-Bleed, End-Capped Column: Employing a modern, well-end-capped column, such as a C18 or a specialized column for basic compounds, can minimize silanol interactions.[4]
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can lead to active sites and peak tailing.
-
Solution 1: Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed sample components.[5]
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize Tubing Length: Use shorter, narrower internal diameter tubing where possible.
-
Q2: My impurity peaks are showing fronting. What could be the reason and how can I fix it?
A2: Peak fronting is often associated with sample overload or issues with the sample solvent.
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to fronting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in fronting.
-
Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Column Collapse: This is a less common issue but can occur with certain columns when using highly aqueous mobile phases.
-
Solution: Ensure your column is suitable for the mobile phase conditions. Some C18 columns are specifically designed for use with highly aqueous mobile phases.[7]
-
Q3: I am struggling to separate a critical pair of Alogliptin impurities. How can I improve the resolution?
A3: Improving the resolution between two closely eluting peaks often requires optimization of the chromatographic conditions.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.
-
Solution 1: Optimize Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, consider trying methanol, or a combination of both, as the organic modifier can alter selectivity.
-
Solution 3: Adjust Mobile Phase pH: The retention of ionizable compounds like Alogliptin and its impurities can be significantly affected by the mobile phase pH.[3][8] Experiment with different pH values to maximize the separation.
-
-
Inappropriate Stationary Phase: The chosen column may not be providing the necessary selectivity for the impurity pair.
-
Solution 1: Try a Different Stationary Phase: If you are using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano (CN) column. An Agilent Zorbax SB-CN column has been successfully used for the separation of Alogliptin and its impurities.[9]
-
Solution 2: Consider Chiral Separation: If the impurities are enantiomers, a chiral stationary phase will be necessary for separation. A Lux Cellulose-2 column has been shown to be effective for the chiral separation of Alogliptin isomers.[10]
-
-
Inefficient Separation Conditions:
-
Solution: Optimize Flow Rate and Temperature: Lowering the flow rate can increase efficiency and improve resolution, although it will increase the run time.[3] Adjusting the column temperature can also affect selectivity and peak shape.
-
Data Presentation
Table 1: Recommended HPLC Method Parameters for Alogliptin Impurity Analysis
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Agilent Zorbax SB-CN (250 x 4.6 mm, 5 µm) | Inertsil ODS-3 (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 0.1% Perchloric Acid (pH 3.0 with TEA)[1] | Water/Acetonitrile/TFA (1900:100:1 v/v/v) | Phosphate Buffer (pH 3) |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile/Water/TFA (1900:100:1 v/v/v) | Methanol |
| Elution Mode | Gradient[1] | Gradient | Isocratic (80:20 Methanol:Buffer) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[9] | 1.0 mL/min |
| Detection | UV at 278 nm | UV at 278 nm[9] | UV at 269 nm |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phase buffers with varying pH values (e.g., from pH 2.5 to 4.0 in 0.2 unit increments).
-
Prepare the organic phase (e.g., HPLC grade acetonitrile).
-
Prepare the mobile phase by mixing the aqueous buffer and organic phase in the desired ratio.
-
Equilibrate the HPLC system with the first mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution containing Alogliptin and its impurities.
-
Record the chromatogram and evaluate the peak shape (tailing factor) and resolution.
-
Repeat steps 4-6 for each mobile phase pH.
-
Compare the results to determine the optimal pH for the separation.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Workflow for Alogliptin impurity method development.
References
- 1. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Alogliptin Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Alogliptin and its impurities by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of Alogliptin and its impurities, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between Alogliptin and impurities | - Inappropriate mobile phase composition (organic modifier, buffer, pH). - Unsuitable stationary phase. - Gradient elution not optimized. | - Adjust Mobile Phase: Modify the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Alter the pH of the buffer, as Alogliptin and its impurities may have different pKa values.[1] - Change Stationary Phase: Consider a different column chemistry, such as a cyano or phenyl-hexyl column, to provide alternative selectivity.[1][2][3] - Optimize Gradient: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.[3][4] |
| Peak Tailing for Alogliptin or Impurity Peaks | - Secondary interactions between the basic amine groups of Alogliptin and residual silanols on the silica-based column. - Mobile phase pH is too close to the pKa of the analytes. - Column overload. | - Modify Mobile Phase: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol groups.[4] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Reduce Sample Load: Decrease the concentration of the injected sample to avoid overloading the column. |
| Co-elution of Impurities | - Similar physicochemical properties (polarity, pKa) of the impurities. | - Alter Selectivity: Change the organic modifier (e.g., from acetonitrile to methanol) or the type of buffer used. A small change in mobile phase pH can significantly impact the retention of ionizable compounds.[1] - Explore Different Columns: A column with a different stationary phase can provide the necessary selectivity for separating structurally similar impurities.[1] |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuation in mobile phase composition. - Temperature variations. | - Ensure Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, especially when using gradient elution. - Proper Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed.[5] For buffered mobile phases, verify the pH is stable. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[6] |
| Low Sensitivity for Impurities | - Inappropriate detection wavelength. - Low concentration of impurities. | - Optimize Wavelength: Analyze the UV spectra of Alogliptin and its impurities to select a wavelength that provides a good response for all compounds of interest. Common wavelengths used are around 220 nm, 230 nm, 237 nm, and 277 nm.[5][6][7] - Increase Injection Volume or Concentration: If the method allows, a larger injection volume or a more concentrated sample can improve the detection of trace impurities. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for mobile phase composition in Alogliptin impurity analysis?
A common starting point for reverse-phase HPLC analysis of Alogliptin and its impurities is a combination of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.[2][5] A typical initial mobile phase might consist of a buffer at a pH between 2.5 and 4.5 and acetonitrile in a ratio of 60:40 (v/v).[5]
2. How does the pH of the mobile phase affect the separation?
The pH of the mobile phase is a critical parameter for the separation of Alogliptin and its impurities, as they are ionizable compounds. Adjusting the pH can alter the charge state of the molecules, thereby changing their retention on a reverse-phase column. For basic compounds like Alogliptin, a lower pH (e.g., 2.5-4.5) is often used to ensure they are in their protonated, more polar form, leading to better peak shape and retention.[4][5]
3. What are the commonly used organic modifiers, and how do I choose between them?
Acetonitrile and methanol are the most frequently used organic modifiers.[5]
-
Acetonitrile generally provides lower viscosity, leading to higher efficiency and lower backpressure. It is often the first choice for good peak shape.[3][4][5]
-
Methanol can offer different selectivity compared to acetonitrile and may be beneficial for resolving critical pairs of impurities.
The choice between them often comes down to empirical testing to see which provides the better separation for the specific impurity profile.
4. Should I use isocratic or gradient elution?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be sufficient if all impurities are well-resolved within a reasonable time.[2]
-
Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of the organic modifier), is generally preferred for separating a complex mixture of impurities with a wide range of polarities.[3][4] A gradient can help to elute strongly retained impurities as sharper peaks and reduce the overall analysis time.
5. How can I confirm the identity of the separated impurities?
While HPLC provides separation, it does not definitively identify the impurities. For structural elucidation and confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed.[4]
Experimental Protocols
Representative HPLC Method for Alogliptin Impurity Separation
This protocol is a general example and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Perchloric acid in water, pH adjusted to 3.0 with triethylamine. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min[3][5] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 277 nm[6] |
| Injection Volume | 10 µL[6] |
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of perchloric acid to 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using triethylamine. Filter through a 0.45 µm membrane filter and degas.[4]
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.[5]
Visualizations
Caption: A workflow for the systematic optimization of the mobile phase.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatographic Determination of Alogliptin in Bulk and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijarmps.org [ijarmps.org]
- 6. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
reducing the formation of degradation products in Alogliptin
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on reducing the formation of degradation products in Alogliptin. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions under which Alogliptin degrades?
Alogliptin is most susceptible to degradation under acidic and alkaline hydrolytic conditions.[1][2] It is relatively stable under oxidative, photolytic, and thermal stress.[1][2][3]
Q2: What are the major degradation products of Alogliptin?
Under acidic and alkaline stress, two major degradation products, identified as Imp-F and Imp-G, are commonly observed.[1][3][4] A comprehensive study has characterized a total of 11 process-related impurities and forced degradation products of Alogliptin benzoate.[4] Another study identified seven related substances using advanced mass spectrometry techniques.[5]
Q3: What is the kinetic profile of Alogliptin degradation?
The degradation kinetics of Alogliptin can vary depending on the conditions. In an alkaline medium, its degradation has been reported to follow first-order kinetics.[1][6] However, under thermal stress, Alogliptin has been shown to follow zero-order kinetics, meaning the rate of degradation is constant and independent of the drug's concentration.[7][8]
Q4: How can the formation of degradation products be minimized during formulation?
The selection of appropriate excipients is crucial for minimizing degradation. Drug-excipient compatibility studies have shown that excipients like microcrystalline cellulose (MCC) and mannitol are compatible with Alogliptin.[9] Conversely, some excipients such as lactose may lead to minor interactions, potentially through hydrogen bonding or Maillard-type reactions, which could affect stability.[9] The use of polymers like bentonite in sustained-release formulations or Eudragit RSPO in nanoformulations can also protect Alogliptin from degradation.[10][11]
Q5: Are there validated analytical methods to quantify Alogliptin and its degradation products?
Yes, several stability-indicating analytical methods have been developed and validated. These primarily include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[1] These methods are capable of effectively separating Alogliptin from its degradation products, allowing for accurate quantification.[3][4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram during stability testing. | - Contamination of glassware, solvents, or reagents.- Formation of unknown degradation products. | - Ensure all glassware is meticulously cleaned and rinsed with high-purity solvent.- Use fresh, HPLC-grade solvents and high-purity reagents.- If unexpected peaks persist, consider further characterization using mass spectrometry (LC-MS) to identify the unknown species.[1] |
| Poor separation between Alogliptin and its degradation products. | - Suboptimal chromatographic conditions (e.g., mobile phase composition, pH, column type). | - Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer.- Modify the pH of the mobile phase to improve the ionization and retention characteristics of the analytes.- Experiment with a different stationary phase, such as a different C18 column or a cyano column.[1] |
| Inconsistent degradation percentages in replicate experiments. | - Inaccurate control of stress conditions (e.g., temperature, pH, reagent concentration).- Inconsistent sample preparation. | - Utilize a calibrated water bath or oven to ensure stable and accurate temperature control.- Precisely prepare and measure the concentrations of stress agents (e.g., acid, base, oxidizing agent).- Ensure consistent and accurate pipetting and dilution throughout the sample preparation process.[1] |
Quantitative Data on Alogliptin Degradation
The following tables summarize quantitative data on Alogliptin degradation under various stress conditions as reported in the literature.
Table 1: Summary of Alogliptin Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Degradation Observed | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C for 2 hours | Significant | [1] |
| Alkaline Hydrolysis | 1 N NaOH at 60°C for 2 hours | Significant | [1] |
| Oxidative Degradation | 3% H₂O₂ at 70°C for 1 hour | Not Significant | [1][2] |
| Photolytic Degradation | Exposure to direct sunlight for 24 hours | Not Significant | [1][2] |
| Thermal Degradation (Dry Heat) | 80°C for 6 hours | Not Significant | [1][2] |
Note: "Significant" indicates that degradation was observed, though a specific percentage may not have been provided in all abstracts.
Experimental Protocols
Forced Degradation Studies of Alogliptin
This section outlines a general methodology for conducting forced degradation studies on Alogliptin, based on protocols described in the scientific literature.[1]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
2. Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
After cooling to room temperature, neutralize the solution with 1 N NaOH and dilute to the mark with methanol.
3. Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
After cooling to room temperature, neutralize the solution with 1 N HCl and dilute to the mark with methanol.
4. Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution in a water bath at 70°C for 1 hour.
-
After cooling to room temperature, dilute to the mark with methanol.
5. Photolytic Degradation:
-
Expose 15 mg of pure Alogliptin benzoate to direct sunlight for 24 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve it in a 10 mL volumetric flask with methanol, and prepare a working solution.
6. Thermal Degradation (Dry Heat):
-
Place 15 mg of pure Alogliptin benzoate in a china dish and keep it in an oven at 80°C for 6 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve it in a 10 mL volumetric flask with methanol, and prepare a working solution.
7. Analysis:
-
Analyze the stressed samples using a validated stability-indicating method (e.g., HPLC or HPTLC) to determine the percentage of degradation and identify the degradation products.
Visualizations
Alogliptin Mechanism of Action: DPP-4 Inhibition
Caption: Mechanism of Alogliptin as a DPP-4 inhibitor.
Experimental Workflow for Alogliptin Forced Degradation Studies
Caption: Workflow for forced degradation studies of Alogliptin.
Logical Relationship for Troubleshooting Chromatographic Issues
Caption: Troubleshooting logic for Alogliptin stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of related substances in alogliptin benzoate by LC-QTOF mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics Study of Alogliptin Benzoate in Alkaline Medium by Validated Stability-Indicating HPTLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles: In Vitro to In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Method Robustness for Alogliptin Impurity 07 Analysis
Welcome to the Technical Support Center for the analysis of Alogliptin Impurity 07. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method robustness, troubleshooting common issues, and answering frequently asked questions related to the HPLC analysis of Alogliptin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important for impurity analysis?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1][2] It is a critical component of method validation that demonstrates the reliability of the method during normal usage. For impurity analysis, robustness is crucial to ensure that the method can consistently and accurately quantify impurities, even with minor variations in experimental conditions that can occur between different laboratories, instruments, or analysts.[1]
Q2: What are the typical parameters evaluated in a robustness study for an HPLC method for Alogliptin and its impurities?
A2: Typical parameters include variations in:
-
Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±0.2 mL/min).[3][4][5]
-
Mobile phase composition (e.g., ±2% variation in the organic solvent ratio).[3][4]
-
Column temperature (e.g., ±2°C or ±5°C).[4]
-
pH of the mobile phase buffer (e.g., ±0.2 units).[4]
Q3: What are the acceptance criteria for a robust HPLC method for impurity analysis?
A3: Acceptance criteria for robustness are typically based on system suitability parameters. The method is considered robust if these parameters remain within acceptable limits despite the variations in method parameters. Common system suitability parameters and their typical acceptance criteria include:
-
Tailing factor: Generally should be ≤ 2.0.
-
Theoretical plates (Plate count): Should remain high, with a low relative standard deviation (%RSD).
-
Resolution between the impurity peak and the main peak (Alogliptin) or other impurities: Should be > 2.0.
-
Relative Standard Deviation (%RSD) of the peak area for replicate injections: Typically should be ≤ 2.0%.[3]
Q4: Where can I find information on the chemical structure of this compound?
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of Alogliptin and its impurities.
Issue 1: Peak Tailing
Symptoms:
-
The peak for Alogliptin or its impurities has an asymmetrical shape with a trailing edge that extends beyond the leading edge.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped silica column. Operating the mobile phase at a lower pH can also help to suppress silanol ionization and reduce tailing.[6][7][8] |
| Column Overload | Reduce the sample concentration or injection volume.[6][7] |
| Column Bed Deformation or Voids | Check for a void at the column inlet. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[6] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analytes. Operating near the pKa of a compound can lead to peak tailing. Using a buffer can help maintain a stable pH.[6] |
| Contamination | Flush the column with a strong solvent to remove any strongly retained contaminants.[9] |
Issue 2: Poor Resolution
Symptoms:
-
Incomplete separation between the Alogliptin peak and an impurity peak, or between two impurity peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent to aqueous buffer. A slight change can significantly impact resolution. |
| Incorrect Flow Rate | Ensure the flow rate is set to the validated method's specification. A lower flow rate can sometimes improve resolution. |
| Column Degradation | The column may have lost its efficiency. Replace the column with a new one of the same type. |
| Temperature Fluctuations | Use a column oven to maintain a consistent and optimal temperature.[9] |
Issue 3: Retention Time Variability
Symptoms:
-
The retention times for Alogliptin and its impurities are not consistent between injections or runs.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Pump Issues (Flow Rate Fluctuation) | Check for leaks in the pump and ensure proper pump maintenance. Degas the mobile phase to prevent air bubbles in the pump heads.[10] |
| Mobile Phase Preparation Inconsistency | Prepare the mobile phase fresh daily and ensure accurate measurements of all components.[9] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. This typically requires flushing with at least 10-20 column volumes. |
| Temperature Changes | Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[9] |
Issue 4: Baseline Noise or Drift
Symptoms:
-
The baseline of the chromatogram is not stable, showing noise (rapid fluctuations) or drift (gradual rise or fall).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.[10] |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Check for loose fittings that could allow air to enter the system.[10] |
| Detector Issues | Ensure the detector lamp is warmed up and stable. Clean the flow cell if necessary.[10] |
| Incomplete Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase. |
Data on Method Robustness
The following tables summarize quantitative data from robustness studies on HPLC methods for Alogliptin analysis. While this data is for the parent drug, it provides a strong indication of the expected method performance for its impurities under varied conditions.
Table 1: Robustness Study of an HPLC Method for Alogliptin Benzoate [3]
| Parameter | Variation | Tailing Factor | Theoretical Plates | % Recovery | % RSD |
| Flow Rate (mL/min) | 0.8 | 1.12 | 6845 | 100.2 | 0.25 |
| 1.0 (Nominal) | 1.15 | 7123 | 100.3 | 0.18 | |
| 1.2 | 1.18 | 7310 | 100.5 | 0.31 | |
| Mobile Phase (ACN:Buffer) | 53:47 | 1.13 | 7050 | 100.1 | 0.22 |
| 55:45 (Nominal) | 1.15 | 7123 | 100.3 | 0.18 | |
| 57:43 | 1.17 | 7215 | 100.4 | 0.28 | |
| Wavelength (nm) | 275 | 1.14 | 7100 | 100.2 | 0.20 |
| 277 (Nominal) | 1.15 | 7123 | 100.3 | 0.18 | |
| 279 | 1.16 | 7150 | 100.4 | 0.24 |
Table 2: Robustness Evaluation for a Simultaneous Estimation Method of Alogliptin and Metformin [4]
| Parameter | Variation | Tailing Factor (Alogliptin) | Plate Count (Alogliptin) |
| Flow Rate (mL/min) | 0.9 | 1.32 | 4521 |
| 1.0 (Nominal) | 1.35 | 4687 | |
| 1.1 | 1.38 | 4856 | |
| Mobile Phase Ratio (±5%) | +5% Organic | 1.33 | 4612 |
| -5% Organic | 1.37 | 4754 | |
| pH of Mobile Phase | 3.6 | 1.34 | 4650 |
| 3.8 (Nominal) | 1.35 | 4687 | |
| 4.0 | 1.36 | 4723 | |
| Temperature (°C) | 23 | 1.33 | 4625 |
| 25 (Nominal) | 1.35 | 4687 | |
| 27 | 1.37 | 4749 | |
| Wavelength (nm) | 258 | 1.34 | 4660 |
| 260 (Nominal) | 1.35 | 4687 | |
| 262 | 1.36 | 4715 |
Experimental Protocols & Methodologies
A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Alogliptin and its impurities is detailed below. This protocol is a synthesis of methodologies found in the literature and should be validated for your specific application.[3][11]
1. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (e.g., 55:45 v/v).[3] The buffer pH should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 277 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Alogliptin and its impurities reference standards in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a known concentration.
-
Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration appropriate for the analysis.
-
Sample Solution: Prepare the sample by dissolving a known amount of the drug substance or product in the diluent to achieve a similar concentration as the working standard solution.
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution multiple times (e.g., five or six replicates) and evaluate the following parameters:
-
Tailing factor
-
Number of theoretical plates
-
Relative standard deviation (%RSD) of the peak areas
-
Resolution between adjacent peaks
The results should meet the pre-defined acceptance criteria.
Visualizations
Caption: A typical experimental workflow for HPLC analysis of Alogliptin impurities.
Caption: A logical flowchart for troubleshooting common HPLC issues.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Alogliptin and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Alogliptin and its impurities.
Troubleshooting Guides & FAQs
Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during LC-MS analysis.
Q1: My Alogliptin impurity peak response is inconsistent and lower than expected. Could this be ion suppression?
A: Yes, inconsistent and reduced peak responses are classic signs of ion suppression in LC-MS analysis.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1] This phenomenon can significantly impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1]
Q2: What are the primary causes of ion suppression in the analysis of Alogliptin and its impurities?
A: The primary causes of ion suppression are endogenous components from the sample matrix that co-elute with your analytes of interest. In bioanalytical assays, such as the analysis of Alogliptin in plasma, major contributors to ion suppression include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, especially in positive electrospray ionization mode.[2][3] They can co-extract with analytes during sample preparation and often elute in the same chromatographic window.[3]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample matrix or mobile phase can lead to ion suppression.
-
Proteins and Peptides: In biological samples, residual proteins and peptides after sample preparation can contribute to matrix effects.[4]
Q3: How can I identify if ion suppression is affecting my analysis?
A: A common method to assess ion suppression is the post-column infusion experiment .[5] This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column, while injecting a blank sample extract. Any dip in the baseline signal of your infused analyte indicates a region of ion suppression.
Another approach is the post-extraction spike method , where you compare the response of an analyte spiked into a blank matrix sample with the response of the analyte in a pure solvent at the same concentration.[5] A lower response in the matrix sample indicates ion suppression.
Q4: What are the most effective strategies to minimize ion suppression for Alogliptin impurity analysis?
A: A multi-pronged approach involving sample preparation, chromatographic optimization, and appropriate internal standard selection is the most effective way to combat ion suppression.
Experimental Protocols & Methodologies
Below are detailed methodologies for key experiments and analytical procedures aimed at minimizing ion suppression in the LC-MS analysis of Alogliptin and its impurities.
Sample Preparation Strategies to Reduce Matrix Effects
Effective sample preparation is the first and one of the most critical steps in minimizing ion suppression by removing interfering matrix components.[1]
a) Solid-Phase Extraction (SPE)
SPE is a highly effective technique for selectively extracting analytes from a complex matrix while leaving behind interfering components.[1]
-
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge for basic compounds like Alogliptin) with methanol followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the analytes of interest with a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
b) Liquid-Liquid Extraction (LLE)
LLE is another powerful technique for separating analytes from matrix components based on their differential solubility in two immiscible liquid phases.[1] A published method for Alogliptin in rabbit plasma utilized LLE.[6][7]
-
Protocol Example for Alogliptin: [6]
-
To 250 µL of plasma, add 50 µL of an internal standard solution (e.g., Alogliptin-D3).[6]
-
Add 100 µL of buffer (e.g., 0.05 M NaOH, pH 4).[6]
-
Extract the drug using 2.5 mL of ethyl acetate.[6]
-
Centrifuge at 2000 rpm for 15 minutes at 4°C.[6]
-
Transfer the supernatant and evaporate to dryness.[6]
-
Reconstitute the residue with 300 µL of the mobile phase.[6]
-
c) Protein Precipitation (PPT)
While being a simpler and faster method, protein precipitation is generally less selective than SPE or LLE and may result in significant ion suppression if not optimized.[2]
-
Protocol:
-
Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample in a 2:1 or 3:1 ratio.
-
Vortex to mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.
-
Chromatographic Optimization
Optimizing the chromatographic separation can help to resolve Alogliptin and its impurities from co-eluting matrix components.[1]
a) Column Selection and Mobile Phase Composition
The choice of the analytical column and mobile phase is crucial for achieving good separation. For Alogliptin and its impurities, reversed-phase chromatography is commonly employed.
b) Gradient Elution
Employing a gradient elution can help to better separate analytes from matrix interferences, especially in complex samples.
Use of Internal Standards
The use of an appropriate internal standard (IS) is essential to compensate for matrix effects.[1] A stable isotope-labeled (SIL) internal standard of the analyte is the gold standard as it co-elutes and experiences similar ion suppression or enhancement.[8] For Alogliptin analysis, Alogliptin-D3 has been successfully used as an internal standard.[6]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Selectivity | Ease of Use | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Low to Moderate | Low |
Visualizations
Experimental Workflow for Minimizing Ion Suppression
Caption: Workflow for LC-MS analysis with a focus on sample preparation choices.
Decision Tree for Troubleshooting Ion Suppression
Caption: A decision tree for troubleshooting and addressing ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimal Separation of Alogliptin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column selection for the separation of Alogliptin and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Alogliptin and its process-related and degradation impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Alogliptin and an impurity peak | - Inappropriate stationary phase selectivity.- Mobile phase composition lacks optimal solvent strength or pH. | - Column Selection: Switch to a column with a different selectivity. If using a C18 column, consider a Cyano (CN) or a Phenyl-Hexyl column to exploit different interaction mechanisms.[1][2]- Mobile Phase Optimization: - Adjust the mobile phase pH. Alogliptin and its impurities have ionizable groups, and a change in pH can significantly alter their retention and selectivity.[1] - Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) or the ratio of the organic modifier to the aqueous phase.[1] |
| Co-elution of multiple impurities | - Similar polarity and structural similarity of the impurities. | - Gradient Optimization: Employ a shallower gradient to enhance the separation of closely eluting peaks.- Alternative Stationary Phase: A column with a different stationary phase chemistry (e.g., Cyano) can provide the necessary selectivity for separating structurally similar compounds.[2][3]- Ion-Pairing Reagents: Consider adding an ion-pairing reagent to the mobile phase to improve the retention and separation of polar, ionizable impurities. |
| Peak tailing for Alogliptin or impurity peaks | - Secondary interactions with residual silanols on the silica support.- Overloading of the analytical column. | - Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol groups.[4]- pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form.- Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can improve consistency.- Column Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.[5]- Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Guard Column: Use a guard column to protect the analytical column from contaminants and extend its lifetime. |
| Enantiomeric impurity not separated | - Use of a non-chiral stationary phase. | - Chiral Column: A specific chiral stationary phase is required for the separation of enantiomers. For Alogliptin, a cellulose-based chiral column, such as Lux Cellulose-2, has been shown to be effective.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Alogliptin impurity profiling?
A C18 column is the most common and a good starting point for developing a separation method for Alogliptin and its impurities.[4] A standard dimension of 250 mm x 4.6 mm with 5 µm particle size is frequently used.[4]
Q2: How can I improve the separation of polar impurities?
For polar impurities that elute early and are poorly retained on a C18 column, you can try the following:
-
Use a more polar stationary phase: A Cyano (CN) column can provide better retention for polar analytes.[2]
-
Employ a highly aqueous mobile phase: Start with a high percentage of the aqueous component in your mobile phase.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this specific application in the provided literature, HILIC is a viable technique for highly polar compounds.
Q3: What are the typical mobile phases used for Alogliptin impurity separation?
Common mobile phases are mixtures of an aqueous buffer and an organic modifier.
-
Aqueous Phase: Often contains buffers like ammonium acetate, ammonium carbonate, or acids such as perchloric acid or formic acid to control the pH.[3][4]
-
Organic Modifier: Acetonitrile is the most frequently used organic modifier, though methanol is also an option.[4]
Q4: How do I perform a forced degradation study for Alogliptin?
Forced degradation studies are essential to identify potential degradation products and ensure the stability-indicating nature of your analytical method.[7] Here are typical stress conditions for Alogliptin:
-
Acid Hydrolysis: Treat with an acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C).[1][8] Alogliptin is known to be unstable under acidic conditions.[4]
-
Alkaline Hydrolysis: Treat with a base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C).[1][8] Alogliptin is also susceptible to degradation under alkaline conditions.[4]
-
Oxidative Degradation: Treat with an oxidizing agent like hydrogen peroxide (e.g., 30% H2O2) at room temperature.[1]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).[1][8]
-
Photolytic Degradation: Expose the solid drug to sunlight or a suitable light source.[1][8]
Experimental Protocols
General Reversed-Phase HPLC Method for Impurity Profiling
This protocol is a representative example based on published methods.[4]
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Perchloric acid, pH adjusted to 3.0 with triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Chiral HPLC Method for Enantiomeric Purity
This protocol is based on a method for separating the (S)-isomer of Alogliptin.[5][6]
| Parameter | Condition |
| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Ethanol and Diethylamine (DEA) mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 25°C |
Logical Workflow for Column Selection
The following diagram illustrates a logical workflow for selecting an appropriate column and developing a method for the separation of Alogliptin impurities.
Caption: Workflow for Alogliptin impurity method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of Alogliptin Impurity 07
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the validation of Alogliptin Impurity 07. While a specific, dedicated validated method for this impurity is not publicly available, this document compiles and compares validated methods for Alogliptin and its other process-related impurities. The data and protocols presented herein are derived from published research and offer a strong foundation for developing and validating a suitable analytical method for this compound.
Comparison of Analytical Methods
The following table summarizes various validated chromatographic methods that have been successfully employed for the separation and quantification of Alogliptin and its impurities. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offer different advantages in terms of sensitivity, resolution, and run time.
| Method | Column | Mobile Phase | Flow Rate | Detection | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | Angilent Zobax SB-CN (250x4.6 mm; 5 µm) | Gradient: A: water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v); B: acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v) | 1.0 ml/min | UV at 278 nm | 50-1000 ng/ml (for various impurities) | Not specified for individual impurities | Not specified for individual impurities | [1] |
| RP-HPLC | Kromasil C18 (250 × 4.6 mm, 5 μm) | Gradient: 0.1% perchloric acid (pH 3.0 with triethylamine) and acetonitrile | Not Specified | Not Specified | 0.10-75.0 μg/mL (for Alogliptin and impurities) | Not Specified | Not Specified | [2] |
| HPLC | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm | Acetonitrile and ammonium carbonate buffer (55:45 v/v) | 1.0 mL/min | UV at 277 nm | 85–306 µg/ml (for Alogliptin) | 0.03 µg (for Alogliptin) | 0.09 µg (for Alogliptin) | [3] |
| LC-MS/MS | Inertsil ODS 5 µm C18, 50 × 4.60 mm | 0.1% formic acid: Organic Mixture (acetonitrile: methanol, 80:20% v/v) (30:70 v/v) | 1.0 ml/min | MS/MS | 4 ng/ml to 600 ng/ml (for Alogliptin) | Not Specified | Not Specified | [4] |
| UPLC-MS/MS | UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) | Gradient: 0.1% formic acid and acetonitrile | Not Specified | MS/MS | 0.5 to 2000 ng/mL (for Alogliptin in plasma) | Not Specified | 0.5 ng/mL (for Alogliptin in plasma) |
Experimental Protocols
Below are detailed experimental protocols for two representative methods that can be adapted for the validation of this compound.
Gradient Reversed-Phase HPLC Method for Alogliptin and its Impurities[1]
This method is suitable for the separation of multiple impurities and can be optimized for the specific retention time of this compound.
-
Chromatographic System:
-
Column: Angilent Zobax SB-CN (250x4.6 mm; 5 µm)
-
Mobile Phase A: A mixture of water, acetonitrile, and trifluoroacetic acid in the ratio of 1900:100:1 (v/v/v).
-
Mobile Phase B: A mixture of acetonitrile, water, and trifluoroacetic acid in the ratio of 1900:100:1 (v/v/v).
-
Gradient Program: To be optimized for the separation of Impurity 07.
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 278 nm
-
Injection Volume: 20 μl
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range.
-
Prepare sample solutions by dissolving the drug substance or product in the diluent to a known concentration.
-
-
Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate the absence of interference at the retention time of Impurity 07.
-
Linearity: Analyze a series of at least five concentrations of the impurity standard. Plot a graph of peak area versus concentration and calculate the correlation coefficient, y-intercept, and slope of the regression line.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the standard solution on different days, by different analysts, or with different equipment.
-
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Isocratic HPLC Method for Alogliptin[3]
This simpler isocratic method, originally developed for Alogliptin, could be adapted if Impurity 07 has a significantly different retention time from the active pharmaceutical ingredient (API) and other impurities.
-
Chromatographic System:
-
Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer in the ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 μL
-
-
Standard and Sample Preparation:
-
Follow the same procedures as described in the gradient RP-HPLC method.
-
-
Validation Parameters:
-
Follow the same validation parameters as outlined in the gradient RP-HPLC method to ensure the method is suitable for the quantification of this compound.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical impurity, based on International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The selection of an appropriate analytical method for the validation of this compound will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The gradient RP-HPLC method offers high resolving power for complex impurity profiles, while the isocratic HPLC method provides a simpler and faster alternative for less complex separations. For very low-level detection, LC-MS/MS or UPLC-MS/MS methods are the most sensitive options. The provided protocols and validation workflow offer a comprehensive starting point for establishing a robust and reliable analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
A Comparative Analysis of Impurity Profiles: Alogliptin, Sitagliptin, and Linagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the impurity profiles of three prominent dipeptidyl peptidase-4 (DPP-4) inhibitors: Alogliptin, Sitagliptin, and Linagliptin. Understanding the nature, origin, and analytical control of impurities is paramount for ensuring the safety, efficacy, and quality of these widely prescribed antidiabetic agents. This document summarizes known impurities, presents comparative data in structured tables, details analytical methodologies, and provides visual workflows to aid in research and development.
Overview of Impurity Sources
Impurities in active pharmaceutical ingredients (APIs) like Alogliptin, Sitagliptin, and Linagliptin can originate from two primary sources: the manufacturing process and degradation of the drug substance over time.[]
-
Process-Related Impurities: These are substances that arise during the synthesis of the API. They can include unreacted starting materials, intermediates, by-products, and reagents. The specific process-related impurities are highly dependent on the synthetic route employed by the manufacturer.[2][3][4]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, heat, light, or oxidation, leading to its chemical breakdown.[5][6] Alogliptin, for instance, is known to be particularly susceptible to degradation under acidic and alkaline conditions.[5]
Comparative Tables of Known Impurities
The following tables summarize the known process-related and degradation impurities for Alogliptin, Sitagliptin, and Linagliptin based on available scientific literature.
Table 1: Alogliptin Impurity Profile
| Impurity Name/Identifier | Type | Origin |
| Imp-F and Imp-G | Degradation | Acid and alkali stress conditions[5] |
| 6-chloro-3-methyl-1-((2-cyanophenyl)methyl)pyrimidine-2,4(1H,3H)-dione | Process-Related | Unreacted intermediate[2] |
| Alogliptin Dimer Impurity | Process-Related/Degradation | By-product of synthesis or degradation |
| Alogliptin Hydroxy Impurity | Process-Related/Degradation | By-product of synthesis or degradation |
| (S)-Alogliptin | Process-Related | Enantiomeric impurity from synthesis |
| Pyridine, 3-aminopyridine, 4-dimethylaminopyridine, N,N-dimethylaniline | Process-Related | Potentially genotoxic impurities from reagents |
Table 2: Sitagliptin Impurity Profile
| Impurity Name/Identifier | Type | Origin |
| Nitroso-STG-19 (NTTP) | Process-Related/Degradation | Nitrosamine impurity[7] |
| Ketoamide Impurity | Process-Related | By-product of synthesis[8] |
| Enamine Impurity | Process-Related | By-product of synthesis[8] |
| Triazole Impurity | Process-Related | Intermediate from synthesis[8] |
| Acid Impurity | Degradation | Hydrolysis product[8] |
| Dioxo Impurity | Process-Related | By-product of synthesis[8] |
| (S)-enantiomer | Process-Related | Enantiomeric impurity[9] |
Table 3: Linagliptin Impurity Profile
| Impurity Name/Identifier | Type | Origin |
| Regio-impurity (formula Ia) | Process-Related | Isomeric by-product[10] |
| Bromo-impurity (formula Ib) | Process-Related | Unreacted intermediate[10] |
| S-isomer | Process-Related | Enantiomeric impurity[10][11] |
| Dimer Impurity | Process-Related | By-product of synthesis[2] |
| LNGN N-formyl, LNGN acetamide, LNGN N-Boc, LNGN amino | Process-Related | By-products of synthesis[12] |
Table 4: Quantitative Analysis of Reported Impurities
| Drug | Impurity | Reported Levels/Limits |
| Linagliptin | Process-related impurities (five specific) | Varying from 0.15% to 0.5% in development batches[13] |
| Linagliptin | Regio-impurity, Bromo-impurity, S-isomer | Less than 0.15 area % as measured by HPLC[10] |
| Sitagliptin | Nitroso-STG-19 (NTTP) | FDA temporary acceptable intake limit: up to 246.7 ng per day[7] |
Note: Specific quantitative limits for many impurities are often proprietary to the manufacturer and not publicly available. The limits are generally set according to ICH guidelines.
Experimental Protocols for Impurity Analysis
The primary analytical technique for the separation and quantification of impurities in Alogliptin, Sitagliptin, and Linagliptin is High-Performance Liquid Chromatography (HPLC), often in a reverse-phase mode (RP-HPLC).
RP-HPLC Method for Alogliptin and its Impurities
This method is designed for the separation and quantification of Alogliptin and its process-related and degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Alogliptin reference standard in a suitable diluent (e.g., methanol or mobile phase) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Alogliptin bulk drug or a powdered tablet equivalent in the same diluent to achieve a target concentration.
-
Spiked Solution (for validation): Prepare a sample solution and spike it with known amounts of impurity reference standards.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
-
Monitor the chromatograms for the elution of Alogliptin and its impurities.
-
Quantify the impurities based on their peak areas relative to the Alogliptin peak area or a reference standard of the impurity.
-
RP-HPLC Method for Sitagliptin and its Impurities
This method is suitable for the simultaneous determination of Sitagliptin and its process-related impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (4.6 x 250 mm, 5.0 µm)[8]
-
Mobile Phase: A gradient mixture of Mobile Phase A (pH 4.5 Buffer and Acetonitrile in a 90:10 ratio) and Mobile Phase B (methanol and acetonitrile in a 50:50 ratio).[8]
-
Flow Rate: 1.0 ml/minute[8]
-
Detection: PDA Detector at 210 nm[8]
-
Column Temperature: 40°C[8]
-
-
Sample Preparation:
-
Standard Solution: Weigh and transfer approximately 57.0 mg of Sitagliptin working standard into a 50 ml volumetric flask, dissolve in and dilute to volume with methanol. Pipette 5 ml of this solution into a 50 ml volumetric flask and dilute to volume with methanol.[8]
-
Sample Solution: Prepare a solution of the Sitagliptin sample in methanol to a similar concentration as the standard solution.
-
RP-HPLC Method for Linagliptin and its Impurities
This method is designed for the separation and quantification of Linagliptin and its related substances.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of Linagliptin and its impurities in a suitable diluent (e.g., a mixture of mobile phase components). For quantitative analysis, prepare a series of standard solutions at different concentrations to establish a calibration curve.
-
Visualized Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the identification, quantification, and control of impurities in pharmaceutical manufacturing.
Caption: Workflow for Pharmaceutical Impurity Analysis and Control.
Conclusion
The impurity profiles of Alogliptin, Sitagliptin, and Linagliptin are influenced by their respective synthetic pathways and chemical stability. While all three are subject to the formation of process-related and degradation impurities, the specific impurity profiles differ. A thorough understanding of these impurities and the implementation of robust, validated analytical methods are crucial for ensuring the quality and safety of these important antidiabetic medications. This guide provides a foundational comparison to aid researchers and professionals in this endeavor. Further investigation into the specific acceptance criteria from pharmacopeias and regulatory filings is recommended for a complete quantitative comparison.
References
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 11. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Alogliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes.[1][2] The following sections present a cross-validation perspective by comparing key performance parameters, experimental protocols, and the inherent advantages of each technique based on published experimental data.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and UPLC for Alogliptin analysis often depends on the specific requirements of the assay, such as speed, sensitivity, and resolution. UPLC generally offers significant advantages in terms of analysis time and solvent consumption due to the use of smaller particle size columns (sub-2 µm) that can operate at higher pressures.[3]
A comparative study of RP-UPLC and RP-HPLC methods for the simultaneous estimation of Alogliptin and Pioglitazone demonstrated that the RP-UPLC method resulted in a much shorter retention time for Alogliptin (0.403 minutes) compared to the RP-HPLC method (2.234 minutes).[4] This significant reduction in run time, by approximately 2 minutes, highlights the speed advantage of UPLC.[4] Similarly, another comparison between a UPLC-MS/MS method and a UHPLC-UV method for Alogliptin and Metformin showed that the UPLC-MS/MS method offered shorter analytical times and higher sensitivity and selectivity.[5][6]
The following table summarizes the validation parameters for representative HPLC and UPLC methods for Alogliptin analysis, compiled from various studies.
| Parameter | HPLC Method 1[2][7] | HPLC Method 2[1] | UPLC Method 1[4] | UPLC-MS/MS Method[5][6] |
| Linearity Range (µg/mL) | 85–306 | 10–50 | 6.25–37.5 | 0.005–0.4 |
| Correlation Coefficient (r²) | 1.00 | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.3% | Within acceptance range | Within acceptance range | Not Specified |
| Precision (%RSD) | <2% | Within acceptance range | Within acceptance range | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 0.03 | Within acceptance range | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.09 | Within acceptance range | Not Specified | Not Specified |
| Retention Time (min) | ~4 | Not Specified | 0.4 | Not Specified |
| Run Time (min) | 6 | 6 | 3 | Shorter than HPLC |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are crucial for reproducibility and method transfer. Below are representative experimental protocols for the analysis of Alogliptin.
Reverse-Phase HPLC (RP-HPLC) Method[3][8]
-
Instrumentation: Agilent 1200 HPLC system with a pump, auto-sampler, and UV/VIS detector.[7]
-
Stationary Phase: Hypersil Gold Thermo Scientific C18 column (250 cm × 4.6 mm, 5 µm).[2][7]
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer in a 55:45 v/v ratio.[2][7]
-
Injection Volume: Not Specified.
-
Standard Solution Preparation: A standard solution of Alogliptin benzoate is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration (e.g., 170 µg/ml).[7]
Reverse-Phase UPLC (RP-UPLC) Method[5]
-
Instrumentation: A UPLC system with a suitable detector.
-
Stationary Phase: BEH C18 column (2.1 × 50 mm, 1.7 µm).[4]
-
Mobile Phase: A 45:55 v/v mixture of phosphate buffer (pH 3) and methanol.[4]
-
Flow Rate: 0.3 mL/minute.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 2 µl.[4]
Logical Workflow for Method Cross-Validation
The process of cross-validating two analytical methods, such as HPLC and UPLC, involves a systematic approach to ensure that both methods provide equivalent results for the same sample. This workflow is essential for method transfer, modernization, and ensuring data integrity across different analytical platforms.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of HPLC and UPLC methods for Alogliptin analysis demonstrates that while both techniques are suitable for its quantification, UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[3][4][5] The choice of method will ultimately depend on the specific needs of the laboratory, considering factors such as sample throughput, required sensitivity, and available instrumentation. For high-throughput environments, the transition from HPLC to UPLC can lead to substantial improvements in efficiency and cost-effectiveness. The provided experimental protocols and validation data serve as a valuable resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for Alogliptin.
References
- 1. ijarmps.org [ijarmps.org]
- 2. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. japsonline.com [japsonline.com]
- 5. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Alogliptin Impurity 07: A Comparative Guide to Method Accuracy and Precision
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Alogliptin is paramount. This guide provides a comparative analysis of analytical methodologies for the determination of Alogliptin impurities, with a focus on the accuracy and precision of these methods. While specific data for "Alogliptin Impurity 07," identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone, is not extensively available in public literature, this guide leverages data from validated methods for general Alogliptin impurities to provide a robust framework for analytical strategy.
This publication will delve into the performance of High-Performance Liquid Chromatography (HPLC) as a primary analytical tool, supported by data from alternative methods like High-Performance Thin-Layer Chromatography (HPTLC), to offer a comprehensive overview for laboratory professionals.
Quantitative Data Summary
The following tables summarize the accuracy and precision data from a validated stability-indicating HPLC method for the determination of Alogliptin and its potential impurities. It is important to note that this data represents the performance of a general method for Alogliptin and its related substances, and not specifically for Impurity 07.
Table 1: Accuracy of a Validated HPLC Method for Alogliptin [1][2]
| Concentration Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 85 | 85.26 | 100.31 |
| 170 | 170.85 | 100.50 |
| 255 | 255.43 | 100.17 |
Table 2: Precision of a Validated HPLC Method for Alogliptin [1][2]
| Precision Type | Concentration (µg/mL) | Measured Area (n=6) | % RSD |
| Intraday | 170 | 2951.83 | 0.22 |
| Interday | 170 | 2948.50 | 0.35 |
Table 3: Comparison with an Alternative HPTLC Method for Alogliptin [3]
| Parameter | HPTLC Method |
| Accuracy (% Recovery) | 98.65 - 101.32 |
| Precision (% RSD) | |
| - Repeatability | 0.58 - 0.85 |
| - Intermediate Precision | 0.65 - 0.92 |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method [1]
-
Instrumentation: An Agilent 1200 series HPLC system equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.
-
Column: Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (dissolve 1.0 g of ammonium carbonate in 1000 mL of water) in a ratio of 55:45 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 6 minutes.
Standard Solution Preparation: A stock solution of Alogliptin benzoate is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration. Working standard solutions are prepared by diluting the stock solution with the mobile phase.
Sample Preparation: For drug product analysis, a portion of the powdered tablets equivalent to a specific amount of Alogliptin is dissolved in the mobile phase, sonicated, and diluted to a final known concentration. The solution is then filtered through a 0.45 µm membrane filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Method [3]
-
Stationary Phase: Aluminium backed TLC plates pre-coated with a 250 µm layer of silica gel 60F254.
-
Mobile Phase: n-butanol:water:acetic acid (7:2:1 v/v/v).
-
Detection Wavelength: 233 nm.
-
Standard Solution Preparation: A stock solution of Alogliptin benzoate is prepared in methanol. This is further diluted to obtain working standard solutions.
-
Sample Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at 233 nm.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the accuracy and precision of an analytical method for Alogliptin impurities.
Caption: Workflow for Accuracy and Precision Validation.
References
comparison of different detectors for Alogliptin impurity analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Alogliptin is critical for ensuring drug safety and efficacy. The choice of detector in high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems plays a pivotal role in the sensitivity, selectivity, and overall performance of the analytical method. This guide provides a comparative overview of commonly used detectors—Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS)—for the analysis of Alogliptin impurities, supported by experimental data from various studies.
Performance Comparison of Detectors
The selection of a suitable detector for Alogliptin impurity analysis is contingent on the specific requirements of the analytical task, such as the need for high sensitivity for trace impurities or the necessity for structural elucidation. The following table summarizes the quantitative performance of different detectors based on published analytical methods.
| Detector Type | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| UV | Alogliptin | 85–306 µg/mL | 0.03 µg/mL | 0.09 µg/mL | [1][2] |
| UV | Alogliptin | 10-50 µg/mL | 0.02 µg/mL | 0.06 µg/mL | [3] |
| PDA | Alogliptin | 10-35 µg/mL | 0.23 µg/mL | 0.78 µg/mL | |
| UHPLC-UV | Alogliptin | 0.25-8 µg/mL | Not Reported | Not Reported | [4] |
| UPLC-MS/MS | Alogliptin | 5-400 ng/mL | Not Reported | Not Reported | [4] |
| LC-MS | Genotoxic Impurities | QL-150% of allowed limits | Not Reported | Not Reported | [5] |
| Chiral HPLC-UV | (S)-isomer of Alogliptin | LOQ – 1.5 µg/mL | 0.0106 µg/mL | 0.0345 µg/mL | [6] |
Note: The data presented above is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Key Considerations for Detector Selection
-
UV Detectors: These are robust, cost-effective, and widely used for routine quality control. They are suitable for detecting impurities that possess a chromophore and are present at relatively higher concentrations. The sensitivity of UV detectors is generally in the microgram per milliliter (µg/mL) range.
-
Photodiode Array (PDA) Detectors: PDA detectors offer the advantage of acquiring the entire UV-visible spectrum of a peak, which can aid in peak purity assessment and preliminary identification of impurities by comparing their spectra with that of the main component. Their sensitivity is comparable to that of UV detectors.
-
Mass Spectrometry (MS) Detectors: MS detectors, particularly tandem mass spectrometers (MS/MS), provide the highest level of sensitivity and selectivity.[4][7] They are capable of detecting and quantifying impurities at nanogram per milliliter (ng/mL) levels and can provide structural information for the identification of unknown impurities.[4][7] This is especially crucial for potentially genotoxic impurities that need to be controlled at very low levels.[5] The UPLC-MS/MS method offers the advantage of shorter analytical times and higher sensitivity and selectivity.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. Below are summaries of experimental protocols from studies utilizing different detectors for Alogliptin impurity analysis.
RP-HPLC Method with UV Detection
This method is suitable for the determination of Alogliptin in bulk and pharmaceutical dosage forms.
-
Column: Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of acetonitrile and ammonium carbonate buffer (55:45 v/v).[1][2]
-
Injection Volume: Not specified.
UHPLC Method with UV Detection
This method was developed for the simultaneous determination of Alogliptin and Metformin.
-
Chromatographic System: UHPLC system.[4]
-
Column: Symmetry® C18 column (100 mm × 2.1 mm, 2.2 µm).[4]
-
Mobile Phase: Isocratic elution with methanol - water (10:90, v/v) at pH 3.[4]
-
Flow Rate: Not specified.
-
Detection: Photodiode array detector at 210 nm.[4]
-
Injection Volume: Not specified.
UPLC-MS/MS Method
This highly sensitive method is also for the simultaneous determination of Alogliptin and Metformin.
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
Column: Hypersil gold (50 mm × 2.1 mm, 1.9 µm).[4]
-
Mobile Phase: Gradient elution with acetonitrile and 0.2% formic acid in aqueous solution.[4]
-
Flow Rate: Not specified.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[4]
-
Detection: Selected reaction monitoring (SRM) mode. The transitions monitored were m/z 340.33 → 116.32 for Alogliptin and m/z 130.12 → 71.32 for Metformin.[4]
LC-MS Method for Genotoxic Impurities
This method was developed for the estimation of four potential genotoxic impurities in Alogliptin.
-
Chromatographic System: LC-MS system.[5]
-
Column: Kromasil CN (250 mm × 3.9 mm, 3.5 µm).[5]
-
Mobile Phase: Water-methanol (55:45, v/v) containing 2.5 mM ammonium acetate and 0.1% formic acid.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection: MS in selected ion monitoring (SIM) mode.[5]
Visualizing the Impurity Analysis Workflow
The following diagram illustrates a typical workflow for Alogliptin impurity analysis, from sample preparation to data interpretation and reporting.
Caption: General workflow for Alogliptin impurity analysis.
Conclusion
The choice of detector for Alogliptin impurity analysis is a critical decision that impacts the reliability and sensitivity of the results. While UV and PDA detectors are suitable for routine analysis and quantification of known impurities at moderate levels, MS and MS/MS detectors offer unparalleled sensitivity and selectivity, making them indispensable for the detection of trace-level impurities, particularly those with genotoxic potential, and for the structural elucidation of unknown related substances. The selection should be guided by the specific analytical requirements, regulatory guidelines, and the intended purpose of the analysis.
References
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarmps.org [ijarmps.org]
- 4. Comparative study between UHPLC-UV and UPLC-MS/MS methods for determination of alogliptin and metformin in their pharmaceutical combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Quantification of Alogliptin Impurity 07: Linearity and Range Analysis
This guide provides a comparative overview of analytical methods for the quantification of Alogliptin impurities, with a focus on the validation parameters of linearity and range, which are critical for the accurate determination of impurity levels in Alogliptin drug substances and products. While specific data for "Alogliptin Impurity 07" is not detailed in the surveyed literature, this guide presents validated methods for a range of process-related and degradation impurities of Alogliptin. These methods are applicable for the quantification of individual impurities, including Impurity 07.
Quantitative Data Summary
The following tables summarize the linearity and range data from two distinct High-Performance Liquid Chromatography (HPLC) methods developed for the quantification of Alogliptin and its impurities. These methods demonstrate the performance of reversed-phase HPLC in achieving sensitive and linear responses for a variety of related substances.
Method 1: RP-HPLC for Process-Related and Degradation Products
This method is a stability-indicating HPLC assay for the separation and quantification of Alogliptin and its 11 process-related and degradation impurities[1].
| Parameter | Value |
| Analyte | Alogliptin and its process-related substances |
| Linearity Range | 0.10 - 75.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Method 2: RP-HPLC for Potential Impurities
This study developed an RP-HPLC method for the determination of Alogliptin and seven of its potential impurities[2].
| Parameter | Value |
| Analyte | Alogliptin and seven potential impurities |
| Linearity Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9991 - 0.9998 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and comparison.
Method 1: Experimental Protocol
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system was used.
-
Column: Kromasil C18 (250 × 4.6 mm, 5 µm)[1].
-
Mobile Phase: A gradient elution was performed using 0.1% perchloric acid (pH adjusted to 3.0 with triethylamine) as mobile phase A and acetonitrile as mobile phase B[1].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Linearity Study: Linearity was assessed by preparing standard solutions of Alogliptin and its impurities at concentrations ranging from 0.10 to 75.0 μg/mL. The peak areas were plotted against the respective concentrations to construct a calibration curve, and the correlation coefficient was determined[1].
Method 2: Experimental Protocol
-
Chromatographic System: A gradient reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection was employed[2].
-
Column: Agilent Zorbax SB-CN (250 × 4.6 mm; 5 μm)[2].
-
Mobile Phase: The mobile phase consisted of a gradient mixture of Solution A (water/acetonitrile/trifluoroacetic acid 1900:100:1 v/v/v) and Solution B (acetonitrile/water/trifluoroacetic acid 1900:100:1 v/v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 20 μL[2].
-
Detection: UV detection at 278 nm[2].
-
Linearity Study: Linearity was established over a concentration range of 50-1000 ng/ml for Alogliptin and each of the seven impurities. The coefficient of determination (R²) was calculated to demonstrate the linearity of the method[2].
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for determining the linearity and range of an analytical method for Alogliptin impurity quantification.
Caption: Experimental workflow for linearity and range determination.
Caption: Logical relationship for selecting an appropriate analytical method.
References
Comparative Guide to the Qualification of Alogliptin Impurity 07 Reference Standard
This guide provides a comprehensive comparison of analytical methodologies for the qualification of a reference standard for Alogliptin Impurity 07. The objective is to ensure the identity, purity, and potency of the standard, which is critical for the accurate quantification of this impurity in Alogliptin drug substances and products. The qualification process adheres to guidelines set by major regulatory bodies, which mandate that reference standards be of the highest purity and thoroughly characterized.[1][2]
This compound Profile
Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3] The control of impurities is essential to ensure the safety and efficacy of the final drug product.[4] this compound is identified as 2-(bromo(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. A well-characterized reference standard is necessary for its accurate detection and quantification during quality control testing.[5][6]
Reference Standard Qualification Workflow
The qualification of a new impurity reference standard is a systematic process. It begins with the sourcing and initial characterization of the material and proceeds through rigorous testing to confirm its structure and assess its purity before it can be certified for use in analytical testing.[7]
Caption: Workflow for Pharmaceutical Reference Standard Qualification.
Comparison of Analytical Techniques for Qualification
A multi-faceted analytical approach is required to unequivocally qualify a reference standard. The following sections compare key techniques used to assess the purity and identity of the this compound standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of a reference standard by separating the main component from any related organic impurities.[7] A gradient reverse-phase method is often employed for Alogliptin and its related substances to ensure the separation of all potential impurities.[8][9]
Table 1: HPLC Purity Analysis Data
| Parameter | Method A (Alternative) | Method B (Primary) | Acceptance Criteria |
|---|---|---|---|
| Purity (%) | 99.6% | 99.8% | ≥ 99.5% |
| Largest Unidentified Impurity (%) | 0.15% | 0.08% | ≤ 0.10% |
| Total Impurities (%) | 0.40% | 0.20% | ≤ 0.50% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.03 µg/mL | Report Value |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.01 µg/mL | Report Value |
Experimental Protocol: HPLC Purity Method (Method B)
-
Instrument: Agilent 1200 HPLC system or equivalent with UV detection.
-
Mobile Phase A: Water/Acetonitrile/Trifluoroacetic Acid (900:100:1 v/v/v).[8]
-
Mobile Phase B: Acetonitrile/Water/Trifluoroacetic Acid (900:100:1 v/v/v).[8]
-
Gradient Program: A linear gradient appropriate to separate Alogliptin and its impurities.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard material in a suitable diluent (e.g., Acetonitrile:Water 50:50) to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by Mass Spectrometry (MS) and NMR Spectroscopy
Identity confirmation ensures that the material is the correct chemical structure. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the complete chemical structure.[1][7]
Table 2: Identity Confirmation Data
| Technique | Parameter | Observed Result | Expected Result |
|---|---|---|---|
| LC-MS/MS | Molecular Ion [M+H]⁺ | 354.9852 m/z | 354.9856 m/z |
| ¹H NMR | Chemical Shifts & Splitting | Conforms to proposed structure | Conforms to proposed structure |
| ¹³C NMR | Number of Signals | 13 signals observed | 13 signals expected |
Experimental Protocol: LC-MS/MS Identity Confirmation
-
Instrument: LC-QTOF Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
LC Conditions: Utilize the HPLC Purity Method B conditions to ensure proper separation before MS analysis.
-
Mass Range: 100-500 m/z.
-
Data Acquisition: Acquire full scan data to determine the accurate mass of the parent ion.
-
Sample Preparation: Dilute the sample prepared for HPLC analysis to an appropriate concentration for MS detection (typically 1-10 µg/mL).
Experimental Protocol: NMR Structural Elucidation
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number of unique carbons.
-
2D NMR (COSY, HSQC): To confirm connectivity between protons and carbons.
-
-
Sample Preparation: Dissolve 5-10 mg of the reference standard material in approximately 0.7 mL of the deuterated solvent.
Assay Determination by Mass Balance
The final assigned purity, or assay, of the reference standard is often determined by a mass balance approach, where the contributions of all impurities (organic, inorganic, water) are subtracted from 100%.
Table 3: Assay Calculation via Mass Balance
| Analysis | Result | Contribution to Assay |
|---|---|---|
| Chromatographic Purity (HPLC) | 99.80% | 99.80% |
| Water Content (Karl Fischer) | 0.12% | - 0.12% |
| Residue on Ignition (ROI) | < 0.05% | - 0.05% |
| Residual Solvents (GC) | < 0.03% | - 0.03% |
| Assay (as is basis) | 99.6% | - |
Experimental Protocol: Thermogravimetric Analysis (TGA) / Karl Fischer
-
TGA Instrument: A calibrated thermogravimetric analyzer.
-
Method: Heat 5-10 mg of the sample from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere to determine weight loss, which corresponds to water and volatile content.
-
Karl Fischer Titrator: For specific water content determination.
-
Method: Use a coulometric or volumetric Karl Fischer titrator to accurately measure the water content in a known amount of the standard.
Conclusion
The qualification of a reference standard for this compound requires a combination of orthogonal analytical techniques. Chromatographic methods establish purity and detect related substances, while spectroscopic methods confirm the chemical identity and structure.[1] The data presented in this guide demonstrate a robust, multi-faceted approach to characterization, ensuring the suitability of the reference standard for its intended analytical purpose in pharmaceutical quality control.
References
- 1. pharmtech.com [pharmtech.com]
- 2. gmpsop.com [gmpsop.com]
- 3. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discover Impurity Reference Standards from USP [usp.org]
- 5. Alogliptin Impurity 7 - SRIRAMCHEM [sriramchem.com]
- 6. Alogliptin Impurities | SynZeal [synzeal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Stability of Alogliptin Under Different Stress Conditions: A Researcher's Guide
Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1] Ensuring the stability of this pharmaceutical compound is critical for its safety and efficacy. This guide provides a comparative analysis of Alogliptin's stability under various stress conditions, supported by experimental data from multiple studies. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Stability Analysis
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] Alogliptin has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
The following table summarizes the degradation of Alogliptin under different stress conditions based on findings from various studies.
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Key Degradation Products | Source(s) |
| Acid Hydrolysis | 1 N HCl | 60°C | 2 hours | Significant | Imp-F, Imp-G, ALO-D1 | [3][4][5] |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | 2 hours | Significant | Imp-F, Imp-G, ALO-D2, ALO-D3 | [3][4][5] |
| Oxidative | 3% H₂O₂ | 70°C | 1 hour | Not Significant/Stable | ALO-D3, ALO-D5 | [2][3][5][6] |
| Thermal (Dry Heat) | Oven | 80°C | 6 hours | Not Significant/Stable | ALO-D4 | [2][3][5] |
| Photolytic | Direct Sunlight | Ambient | 24 hours | Not Significant/Stable | - | [2][3][6][7] |
Note: "Significant" indicates that degradation was observed, but a specific percentage was not consistently provided across all cited literature. The degradation products are denoted as reported in the respective studies.
Based on the available data, Alogliptin benzoate is most susceptible to degradation under acidic and alkaline hydrolytic conditions.[2][4][6] It demonstrates relative stability under oxidative, thermal, and photolytic stress.[2][3][6][7] The degradation in alkaline medium has been reported to follow first-order kinetics.[6]
Experimental Protocols for Forced Degradation Studies
The following are generalized methodologies for conducting forced degradation studies on Alogliptin, as compiled from the literature.[3][6] These protocols are foundational and may require optimization based on specific laboratory conditions and analytical instrumentation.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of Alogliptin benzoate and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.[6]
2. Acid Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N HCl.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N NaOH, and dilute to the mark with methanol.[6]
3. Alkaline Hydrolysis:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 1 N NaOH.
-
Keep the solution in a water bath at 60°C for 2 hours.
-
Cool to room temperature, neutralize with 1 N HCl, and dilute to the mark with methanol.[6]
4. Oxidative Degradation:
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the solution in a water bath at 70°C for 1 hour.
-
Cool to room temperature and dilute to the mark with methanol.[6]
5. Thermal Degradation (Dry Heat):
-
Place 15 mg of pure Alogliptin benzoate in a china dish.
-
Keep it in an oven at 80°C for 6 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.[3][6]
6. Photolytic Degradation:
-
Expose 15 mg of pure Alogliptin benzoate to direct sunlight for 24 hours.
-
Accurately weigh 10 mg of the exposed sample, dissolve in a 10 mL volumetric flask with methanol, and prepare a working solution.[3][6]
7. Analysis:
-
The stressed samples are then analyzed using a validated stability-indicating analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), to determine the percentage of degradation and identify any degradation products.[2][4][6]
Experimental Workflow and Signaling Pathways
The logical flow of a forced degradation study is crucial for obtaining reliable and reproducible results. The following diagram illustrates a typical experimental workflow for assessing the stability of Alogliptin under various stress conditions.
The metabolism of Alogliptin results in two minor metabolites: M-1 (N-demethylated) and M-2 (N-acetylated).[1] The degradation pathways under stress conditions, particularly hydrolysis, can lead to the formation of different impurities. Under acidic and alkaline stress, two major degradation products identified are Imp-F and Imp-G.[4] Other identified impurities under various conditions can result from hydrolysis and demethylation.[6]
It is important for researchers to utilize validated, stability-indicating analytical methods that can effectively separate the intact Alogliptin from its various degradation products to ensure accurate quantification and characterization.[2][4][6] Several RP-HPLC and HPTLC methods have been successfully developed for this purpose.[2][6]
References
- 1. Alogliptin: a new addition to the class of DPP-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Alogliptin Impurity 07: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Alogliptin Impurity 07. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following guidelines are based on established protocols for the disposal of pharmaceutical waste in the absence of specific data for this impurity.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including impurities such as this compound, is regulated by multiple agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste.[1][3] Many pharmaceutical wastes are required to be incinerated to ensure complete destruction and prevent environmental contamination.[2][3]
II. Quantitative Data and Chemical Identifiers
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₀N₆O₄ |
| Molecular Weight | 348.36 g/mol |
| CAS Number | Not Available |
| Appearance | Assumed to be a solid |
| Solubility | Data not available; handle as insoluble in water for disposal purposes |
Data sourced from publicly available chemical databases.
III. Detailed Disposal Protocol
This step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves.
-
If handling larger quantities or if there is a risk of aerosolization, a respirator may be necessary.
2. Waste Segregation and Containerization:
-
Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Regulations often require color-coded containers for pharmaceutical waste. Typically, black containers are used for RCRA hazardous pharmaceutical waste.[1]
3. Labeling:
-
The container must be labeled with the words "Hazardous Waste."
-
The label should also include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[2][3]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and regulatory violations.[1]
-
All personnel handling this material must be trained on hazardous waste management procedures.[2]
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision pathway for waste classification.
References
Personal protective equipment for handling Alogliptin Impurity 07
Essential Safety and Handling Guide for Alogliptin Impurity 07
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the available Material Safety Data Sheet (MSDS) for Alogliptin and its other impurities, as well as general laboratory safety protocols for handling pharmaceutical compounds of unknown toxicity. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Health Hazard and First Aid Summary
The toxicological properties of this compound have not been fully investigated. Based on information for Alogliptin, the compound may be harmful if swallowed.[1] Standard precautions for handling chemical compounds of unknown toxicity should be strictly followed.
| Exposure Route | Potential Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure and ensuring safety. The following step-by-step operational plan outlines the procedures for preparation, handling, and post-handling of this compound.
Pre-Handling Preparation
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of impurity to be handled, the procedures involved, and potential for aerosol generation.
-
Designated Area: All handling of this compound solid should be performed in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Check: Before entering the designated area, ensure all required PPE is available and in good condition. This includes:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the quantity and handling procedure. Consult your institution's EHS for specific recommendations.
-
-
Spill Kit: Ensure a chemical spill kit is readily accessible in the laboratory.
Handling Procedures
-
Weighing:
-
Perform all weighing activities within a chemical fume hood or a balance enclosure.
-
Use a tared, sealed container to minimize contamination of the balance.
-
Handle the container with forceps or gloved hands.
-
Close the primary container of this compound immediately after dispensing.
-
-
Dissolution:
-
Add solvent to the container with the weighed impurity slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
If sonication is required, ensure the container is properly sealed.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface in the designated area with an appropriate cleaning agent.
-
Decontaminate all equipment used, including spatulas, forceps, and beakers.
-
-
Personal Decontamination:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
-
Storage:
-
Store this compound in a well-sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, disposable lab coats) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
-
Waste Disposal:
Safe Handling Workflow Diagram
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
